molecular formula C10H15N B1346085 2-Methyl-2-phenylpropan-1-amine CAS No. 21404-88-6

2-Methyl-2-phenylpropan-1-amine

Cat. No.: B1346085
CAS No.: 21404-88-6
M. Wt: 149.23 g/mol
InChI Key: CWSGTPMVOJFVIF-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropan-1-amine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28722. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-phenylpropan-1-amine
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InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSGTPMVOJFVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276876
Record name 2-methyl-2-phenylpropan-1-amine
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Molecular Weight

149.23 g/mol
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CAS No.

21404-88-6
Record name 21404-88-6
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Record name 2-methyl-2-phenylpropan-1-amine
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Record name 2-methyl-2-phenylpropan-1-amine
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Foundational & Exploratory

2-Methyl-2-phenylpropan-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine, a substituted phenethylamine, is a compound of interest due to its structural similarity to known central nervous system (CNS) stimulants and sympathomimetic agents. Its chemical properties and biological activity are relevant for research in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, and its likely mechanism of action based on available data for structurally related compounds.

Chemical Structure and Identification

This compound is a primary amine with a phenyl group and two methyl groups attached to the same tertiary carbon atom.

Caption: Chemical structure of this compound.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound
CAS Number 21404-88-6
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Liquid
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility in Water Data not available
XLogP3 2.6

Experimental Protocols

Proposed Synthesis Pathway

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Hydrolysis/Reduction A Benzyl Halide C 2-Methyl-2-phenylpropanenitrile A->C Organic Base, Solvent (-78 to 0 °C) B Isobutyronitrile B->C D 2-Methyl-2-phenylpropanoic acid C->D Base, Solvent (80-220 °C) C->D E Intermediate Isocyanate D->E Acid Azide Formation & Rearrangement D->E F This compound E->F Hydrolysis or Catalytic Hydrogenation E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Generalized):

  • Alkylation: In a suitable solvent such as THF, dioxane, toluene, or hexane, a substituted benzyl halide is reacted with isobutyronitrile in the presence of an organic base at a temperature ranging from -78°C to 0°C to yield 2-methyl-2-phenylpropanenitrile.

  • Hydrolysis: The resulting nitrile is then hydrolyzed using a base in a solvent at a high temperature (80°C - 220°C) to produce 2-methyl-2-phenylpropanoic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate.

  • Final Amine Formation: The isocyanate can be hydrolyzed or subjected to catalytic hydrogenation to yield the final product, this compound.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for the specific quantification of this compound is not available in the literature. However, a general method for the analysis of primary amines can be proposed.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent, is suitable for the separation of such aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection to maximize analyte transfer to the column.

GC Conditions (Typical):

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • Transfer Line Temperature: 280 °C

MS Conditions (Typical):

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full scan mode for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to isolate the analyte.

  • Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) may be employed to improve chromatographic peak shape and sensitivity.

Biological Activity and Signaling Pathway

This compound is classified as a central nervous system stimulant and a sympathomimetic amine, with actions reported to be similar to those of dextroamphetamine. The primary mechanism of action for such compounds generally involves the modulation of monoamine neurotransmitter systems, particularly norepinephrine and dopamine.

The sympathomimetic effects are likely mediated by the interaction with adrenergic receptors, while the CNS stimulant properties are attributed to the increased availability of dopamine and norepinephrine in the synaptic cleft. This can occur through several mechanisms, including the inhibition of reuptake via the norepinephrine transporter (NET) and the dopamine transporter (DAT), and/or by promoting the release of these neurotransmitters from presynaptic vesicles.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 2M2P1A This compound NE_Vesicle Norepinephrine (NE) Vesicle 2M2P1A->NE_Vesicle Promotes Release DA_Vesicle Dopamine (DA) Vesicle 2M2P1A->DA_Vesicle Promotes Release NET Norepinephrine Transporter (NET) 2M2P1A->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) 2M2P1A->DAT Inhibits Reuptake VMAT2 VMAT2 NE_Synapse NE NE_Vesicle->NE_Synapse Release DA_Synapse DA DA_Vesicle->DA_Synapse Release NE_Synapse->NET Reuptake Adrenergic_R Adrenergic Receptors NE_Synapse->Adrenergic_R Binds DA_Synapse->DAT Reuptake Dopamine_R Dopamine Receptors DA_Synapse->Dopamine_R Binds Postsynaptic_Effect Postsynaptic Effects (Stimulation) Adrenergic_R->Postsynaptic_Effect Dopamine_R->Postsynaptic_Effect

Caption: Generalized signaling pathway for a sympathomimetic CNS stimulant.

Conclusion

This compound is a phenethylamine derivative with potential as a CNS stimulant. While its basic chemical identifiers are established, there is a notable lack of publicly available experimental data regarding its physical properties and specific, validated protocols for its synthesis and analysis. Its biological mechanism is likely to be similar to other sympathomimetic amines, involving the modulation of noradrenergic and dopaminergic pathways. Further research is required to fully characterize this compound's physicochemical properties and pharmacological profile.

A Technical Guide to the Physicochemical Characteristics of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine is a primary amine with a chemical structure featuring a phenyl group and a neopentyl-like backbone. As a structural analog of phentermine, a well-known sympathomimetic amine used for its anorectic effects, this compound is of significant interest in medicinal chemistry and pharmacology. Its potential as a β2-adrenergic receptor agonist suggests its utility in therapeutic areas such as respiratory and metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and putative biological signaling pathways of this compound, serving as a valuable resource for professionals in drug discovery and development.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound (CAS Number: 21404-88-6) are summarized below. It is crucial to distinguish this compound from its isomer, 2-methyl-1-phenylpropan-1-amine (CAS Number: 6668-27-5), as their properties may differ significantly.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 21404-88-6Fluorochem[2]
Molecular Formula C₁₀H₁₅NPubChem[1]
Molecular Weight 149.23 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich
Boiling Point 106-108 °CFluorochem[2]
Density 0.933 g/mLFluorochem[2]
pKa (Computed) 10.3 ± 0.2PubChem
LogP (Computed) 2.6PubChem[1]
Table 2: Spectroscopic and Chromatographic Data of this compound
Data TypeKey InformationSource
Kovats Retention Index Standard non-polar: 1176PubChem[1]
Collision Cross Section 186.3 Ų ([M+H]⁺)PubChem[1]
¹H NMR 1H NMR spectra are available in literature and databases.ChemicalBook
¹³C NMR 13C NMR spectra are available in literature and databases.PubChem[3]
Mass Spectrometry GC-MS data is available, showing characteristic fragmentation patterns.PubChem[3]
Infrared Spectroscopy Vapor phase IR spectra are available.PubChem[1]

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for 2-methyl-1-substituted phenyl-2-propanamine compounds, including the target compound, is detailed in patent CN105085278A.[4] The general scheme involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation.

Step 1: Synthesis of 2-methyl-1-phenyl-2-butyronitrile Substituted benzyl chloride and isobutyronitrile are reacted in a suitable solvent (e.g., THF, dioxane, toluene, or hexane) in the presence of an organic base at a temperature ranging from -78°C to 0°C.

Step 2: Synthesis of 2-methyl-1-phenyl-2-butyric acid The resulting 2-methyl-1-phenyl-2-butyronitrile is hydrolyzed using a base in a solvent at a temperature between 80°C and 220°C.

Step 3: Curtius Rearrangement The 2-methyl-1-phenyl-2-butyric acid undergoes a Curtius rearrangement to form an isocyanate intermediate, which is then trapped with an alcohol (e.g., benzyl alcohol) to yield a carbamate.

Step 4: Catalytic Hydrogenation to Yield this compound The benzyl carbamate is subjected to catalytic hydrogenation (e.g., using 10% Palladium on carbon) in a solvent such as methanol at room temperature under a hydrogen atmosphere. This step cleaves the carbamate protecting group to yield the final product, this compound.

General Analytical Methodology

While specific validated methods for this compound are not widely published, standard protocols for the analysis of primary amines can be readily adapted.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the qualitative and quantitative analysis of volatile amines. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) can improve peak shape and chromatographic performance. A typical GC-MS protocol would involve:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Injection: Splitless injection for trace analysis.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of less volatile or thermally labile compounds.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed.

  • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity.

Putative Signaling Pathways

As a structural analog of phentermine, this compound is anticipated to function as a sympathomimetic amine, likely through its action as a β2-adrenergic receptor agonist. The following diagrams illustrate the potential signaling cascades initiated by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2M2P1A This compound beta2AR β2-Adrenergic Receptor 2M2P1A->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response_Gs Phosphorylates targets leading to

Caption: Putative β2-Adrenergic Receptor Gs Signaling Pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2M2P1A This compound beta2AR β2-Adrenergic Receptor 2M2P1A->beta2AR Binds to Gi Gi Protein beta2AR->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response_Gi Cellular Response (e.g., Cell Survival) Akt->Cellular_Response_Gi Phosphorylates targets leading to

Caption: Putative β2-Adrenergic Receptor Gi and PI3K/Akt Signaling Pathway.

G Start Start: Synthesis of This compound PhysChem Physicochemical Characterization (Tables 1 & 2) Start->PhysChem Analytical Analytical Method Development (GC-MS, HPLC) Start->Analytical BioActivity Biological Activity Screening (e.g., β2-AR binding assay) PhysChem->BioActivity Analytical->BioActivity Signaling Signaling Pathway Elucidation BioActivity->Signaling LeadOpt Lead Optimization Signaling->LeadOpt End Preclinical Development LeadOpt->End

Caption: General Workflow for Drug Discovery and Development.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-2-phenylpropan-1-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: A Four-Step Approach

A robust and efficient four-step synthesis for this compound has been developed, offering a significant improvement in overall yield compared to previous methods. This pathway commences with the alkylation of isobutyronitrile with benzyl chloride, followed by hydrolysis, Curtius rearrangement, and finally, catalytic hydrogenation.[1]

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

The initial step involves the formation of a carbon-carbon bond through the alkylation of isobutyronitrile with benzyl chloride. This reaction is typically carried out in the presence of a strong base to deprotonate the α-carbon of the isobutyronitrile, creating a nucleophile that subsequently attacks the benzyl chloride.

Experimental Protocol:

A solution of isobutyronitrile and a suitable base, such as sodium amide or lithium diisopropylamide (LDA), is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is cooled to a low temperature (typically between -78°C and 0°C) before the dropwise addition of benzyl chloride. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude 2,2-dimethyl-3-phenylpropanenitrile, which can be further purified by distillation or chromatography.

Step 2: Hydrolysis to 2,2-Dimethyl-3-phenylpropanoic Acid

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol:

  • Acidic Hydrolysis: The 2,2-dimethyl-3-phenylpropanenitrile is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Basic Hydrolysis: The nitrile is heated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

Following the hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Step 3: Curtius Rearrangement to Benzyl (2-methyl-2-phenylpropyl)carbamate

The Curtius rearrangement is a key step that converts the carboxylic acid into an isocyanate, which is then trapped with benzyl alcohol to form a stable carbamate. This reaction typically involves the formation of an acyl azide intermediate.[2][3][4][5]

Experimental Protocol:

To a solution of 2,2-dimethyl-3-phenylpropanoic acid in an inert solvent such as toluene or dioxane, a reagent like diphenylphosphoryl azide (DPPA) is added, along with a tertiary amine base (e.g., triethylamine). The mixture is heated to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate. Benzyl alcohol is then added to the reaction mixture to trap the isocyanate, forming benzyl (2-methyl-2-phenylpropyl)carbamate. The reaction progress is monitored, and upon completion, the mixture is worked up by washing with aqueous solutions to remove byproducts. The organic layer is dried and concentrated, and the resulting carbamate is purified, often by column chromatography.

Step 4: Catalytic Hydrogenation to this compound

The final step involves the removal of the benzyl carbamate protecting group via catalytic hydrogenation to yield the desired primary amine.

Experimental Protocol:

The benzyl (2-methyl-2-phenylpropyl)carbamate is dissolved in a suitable solvent, such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give the final product, this compound. The product can be further purified by distillation or by salt formation and recrystallization.

Quantitative Data Summary

StepProductStarting MaterialsKey ReagentsTypical Yield
12,2-Dimethyl-3-phenylpropanenitrileIsobutyronitrile, Benzyl chlorideStrong Base (e.g., LDA)High
22,2-Dimethyl-3-phenylpropanoic Acid2,2-Dimethyl-3-phenylpropanenitrileStrong Acid or BaseHigh
3Benzyl (2-methyl-2-phenylpropyl)carbamate2,2-Dimethyl-3-phenylpropanoic AcidDPPA, Benzyl alcoholGood
4This compoundBenzyl (2-methyl-2-phenylpropyl)carbamateH₂, Pd/CHigh
Overall This compound Isobutyronitrile, Benzyl chloride~50%[1]

Alternative Synthesis Pathways

While the four-step pathway described above is highly effective, other synthetic strategies can also be employed to produce this compound. These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the avoidance of certain reagents.

Reductive Amination of 2-Methyl-2-phenylpropanal

An alternative approach involves the reductive amination of 2-methyl-2-phenylpropanal. This method directly forms the amine in a single step from the corresponding aldehyde.

Conceptual Workflow:

2-Methyl-2-phenylpropanal can be reacted with an ammonia source, such as ammonia or ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the core synthesis pathway and a potential alternative route.

G cluster_0 Core Synthesis Pathway A Benzyl Chloride + Isobutyronitrile B 2,2-Dimethyl-3-phenylpropanenitrile A->B Alkylation C 2,2-Dimethyl-3-phenylpropanoic Acid B->C Hydrolysis D Benzyl (2-methyl-2-phenylpropyl)carbamate C->D Curtius Rearrangement E This compound D->E Catalytic Hydrogenation

Caption: The four-step core synthesis pathway for this compound.

G cluster_1 Alternative: Reductive Amination F 2-Methyl-2-phenylpropanal G Imine Intermediate F->G Reaction with Ammonia Source H This compound G->H Reduction

Caption: An alternative synthesis via reductive amination of the corresponding aldehyde.

This guide provides a foundational understanding of the synthesis of this compound. For detailed optimization and scale-up, further investigation into reaction conditions and purification techniques is recommended. The provided protocols serve as a strong starting point for laboratory-scale synthesis and process development.

References

Spectroscopic Profile of 2-Methyl-2-phenylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Methyl-2-phenylpropan-1-amine (CAS No. 21404-88-6). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Compound Information

IUPAC Name This compound
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the compound's structure and typical ranges for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
~ 2.8Singlet2HMethylene protons (-CH₂-NH₂)
~ 1.5Singlet2HAmine protons (-NH₂)
~ 1.3Singlet6HMethyl protons (2 x -CH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)Carbon Assignment
~ 145Quaternary aromatic carbon (C-phenyl)
~ 128Aromatic CH
~ 126Aromatic CH
~ 125Aromatic CH
~ 55Methylene carbon (-CH₂)
~ 40Quaternary aliphatic carbon (C(CH₃)₂)
~ 25Methyl carbons (-CH₃)
IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
3000 - 3100C-H stretch (aromatic)Phenyl group
2850 - 3000C-H stretch (aliphatic)-CH₃, -CH₂
1600 - 1650N-H bendPrimary Amine (-NH₂)
1450 - 1500C=C stretch (in-ring)Phenyl group
1000 - 1250C-N stretchAmine
MS (Mass Spectrometry)

Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
149[C₁₀H₁₅N]⁺Molecular ion (M⁺)
134[M - CH₃]⁺Loss of a methyl group
118[M - CH₂NH₂]⁺Alpha-cleavage, loss of aminomethyl radical
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation : Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

IR Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation : Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean KBr/NaCl plates first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which typically results in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the compound and its spectroscopic analysis.

SpectroscopicAnalysis cluster_compound This compound cluster_spectroscopy Spectroscopic Techniques cluster_data Spectroscopic Data Compound C₁₀H₁₅N NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

Caption: Relationship between the compound and its spectroscopic data.

ExperimentalWorkflow start Start: Pure Sample prep Sample Preparation (Dissolving/Plating) start->prep analysis Spectrometer Analysis (NMR, IR, or MS) prep->analysis raw_data Raw Data Acquisition (FID/Interferogram/Ion Count) analysis->raw_data processing Data Processing (FT/Baseline Correction) raw_data->processing spectrum Final Spectrum Generation processing->spectrum interpretation Spectral Interpretation & Structure Confirmation spectrum->interpretation end End: Characterized Compound interpretation->end

Caption: General workflow for spectroscopic analysis.

In-Depth Technical Guide: 2-Methyl-2-phenylpropan-1-amine (CAS Number: 21404-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and potential biological activities of 2-Methyl-2-phenylpropan-1-amine, registered under CAS number 21404-88-6. This compound belongs to the phenethylamine class, a group of substances with known psychoactive and stimulant properties. Its structural similarity to pharmaceutical agents such as phentermine suggests a potential as a sympathomimetic agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing key data and methodologies to facilitate further investigation.

Chemical Properties and Synonyms

This compound is a primary amine characterized by a phenyl group and two methyl groups attached to the alpha-carbon of the propyl chain.

Synonyms

The compound is known by several alternative names in chemical literature and supplier catalogs. A comprehensive list is provided in Table 1.

Table 1: Synonyms for CAS Number 21404-88-6

SynonymSource
2-Methyl-2-phenylpropylamine[CymitQuimica][1]
Benzeneethanamine, b,b-dimethyl-[CymitQuimica][1]
2-Phenyl-2-methyl-1-propanamine[CymitQuimica][1]
beta,beta-DimethylphenethylaminePubChem
1-Amino-2-methyl-2-phenylpropanePubChem
2-methyl-2-phenyl-propan-1-amine[CymitQuimica][1]
Phenylpropylmethylamine[CymitQuimica][1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅N[PubChem][2]
Molecular Weight 149.23 g/mol [PubChem][2]
Appearance Liquid[CymitQuimica][1]
Boiling Point 115-116 °CChemicalBook
Density 0.9495 g/cm³ChemicalBook
pKa 9.98 ± 0.10 (Predicted)ChemicalBook
XLogP3 2.6[PubChem][2]
InChI Key CWSGTPMVOJFVIF-UHFFFAOYSA-N[PubChem][2]
SMILES CC(C)(CC1=CC=CC=C1)NPubChem

Experimental Protocols

Plausible Synthesis Route

3.1.1 Step 1: Synthesis of 2-Methyl-2-phenylpropanenitrile

  • Reaction: Phenylacetonitrile is reacted with two equivalents of a methylating agent, such as methyl iodide, in the presence of a strong base like sodium amide in an inert solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

  • Procedure: To a solution of sodium amide in the chosen solvent, phenylacetonitrile is added dropwise at a controlled temperature. Subsequently, methyl iodide is added, and the reaction mixture is stirred until completion. The reaction is then quenched, and the product is extracted and purified.

3.1.2 Step 2: Reduction of 2-Methyl-2-phenylpropanenitrile to this compound

  • Reaction: The nitrile group of 2-Methyl-2-phenylpropanenitrile is reduced to a primary amine.

  • Procedure: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used in an anhydrous solvent like diethyl ether. The nitrile is added slowly to a suspension of LiAlH₄, and the reaction is typically refluxed. After completion, the reaction is carefully quenched, and the amine product is isolated and purified, often via distillation.

3.1.3 Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the primary amine.

Adrenergic Receptor Binding Assay

Given the structural similarity to sympathomimetic amines, a radioligand binding assay can be employed to determine the affinity of this compound for adrenergic receptors.

  • Objective: To determine the binding affinity (Ki) of the test compound for α and β-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the specific adrenergic receptor subtype.

    • A suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, [¹²⁵I]-Cyanopindolol for β receptors).

    • The test compound (this compound).

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known antagonist).

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented. However, based on its structural analogy to phentermine, it is predicted to act as a sympathomimetic agent, primarily affecting the central nervous system.

Predicted Mechanism of Action

It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor of catecholamines, such as norepinephrine and dopamine, at the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters, resulting in sympathomimetic effects.

Postulated Signaling Pathway

The sympathomimetic action of compounds like this compound is expected to involve the modulation of adrenergic and dopaminergic signaling. An increase in synaptic norepinephrine would lead to the activation of adrenergic receptors on postsynaptic neurons, triggering downstream signaling cascades.

Sympathomimetic_Amine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH Dopamine Dopamine (DA) DOPA->Dopamine DDC NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Release Adrenergic_R Adrenergic Receptor G_protein G-Protein Adrenergic_R->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Sympathetic Activation) Second_Messenger->Cellular_Response Compound 2-Methyl-2-phenyl- propan-1-amine Compound->NE_vesicle Promotes Release NE_transporter Norepinephrine Transporter (NET) Compound->NE_transporter NE_synapse->Adrenergic_R Binds NE_synapse->NE_transporter Reuptake

Caption: Postulated mechanism of action for this compound.

Experimental Workflow for Investigating Mechanism of Action

Experimental_Workflow start Start: Hypothesis (Sympathomimetic Activity) synthesis Synthesis & Purification of Compound start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization binding_assay Radioligand Binding Assays (Adrenergic & Dopamine Receptors) characterization->binding_assay functional_assay Functional Assays (e.g., cAMP accumulation, Ca²⁺ flux) binding_assay->functional_assay in_vivo In Vivo Studies (e.g., locomotor activity, appetite suppression in animal models) functional_assay->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for elucidating the mechanism of action.

Conclusion

This compound (CAS 21404-88-6) is a phenethylamine derivative with a high likelihood of exhibiting sympathomimetic activity through the modulation of catecholaminergic systems. This technical guide has provided a consolidation of its known properties, synonyms, a plausible synthetic approach, and a framework for investigating its biological mechanism of action. Further experimental validation is necessary to fully characterize its pharmacological profile and therapeutic potential. The information presented herein is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

The Enigmatic Core: A Technical Guide to the Biological Activity of 2-Methyl-2-phenylpropan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine, a structural analog of amphetamine, and its derivatives represent a compelling class of psychoactive compounds with a rich history in medicinal chemistry. Primarily recognized for their anorectic effects, these molecules, exemplified by phentermine, exert their influence through complex interactions with the monoaminergic systems of the central nervous system. This technical guide provides an in-depth exploration of the biological activities of this compound and its analogs, presenting a synthesis of available quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting monoamine transporters and related signaling cascades.

Pharmacological Profile: A Quantitative Overview

The biological activity of this compound and its analogs is primarily characterized by their interaction with monoamine oxidase (MAO) enzymes and monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The following tables summarize the available quantitative data for phentermine, a key analog of this compound. Data for a wider range of analogs remains a critical area for further investigation.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundEnzymeInhibition Constant (Ki)Reference
PhentermineMAO-A85-88 µM[1]
PhentermineMAO-BData not available

Table 2: Monoamine Transporter Affinity

CompoundTransporterAffinity (Ki or IC50)NotesReference
PhentermineDATSubstrateLess potent inhibitor than d-amphetamine[2]
PhentermineSERTSubstrateMuch less potent inhibitor compared to DAT[2]
ChlorphentermineDAT-Binding-to-uptake ratio suggests it is a DA uptake inhibitor[2]
ChlorphentermineSERT-Potent inhibitor with a high binding-to-uptake ratio, indicative of a substrate[2]

Mechanism of Action: Signaling Pathways

The anorectic and stimulant effects of this compound and its analogs are primarily attributed to their ability to increase extracellular concentrations of norepinephrine and dopamine in the brain.[2] This is achieved through a combination of inhibiting reuptake and promoting the release of these neurotransmitters. Recent studies have begun to unravel the intracellular signaling cascades that are modulated by these compounds.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell growth, survival, and metabolism, has been implicated in the rewarding effects of phentermine.[3] Studies have shown that phentermine can increase the phosphorylation of Akt in the nucleus accumbens, a key brain region involved in reward and addiction.[3] Inhibition of this pathway has been demonstrated to reduce the conditioned place preference and climbing behavior induced by phentermine in mice, suggesting that the PI3K/Akt pathway is a critical downstream effector of phentermine's action on the dopaminergic system.[3]

PI3K_Akt_Signaling Phentermine Phentermine DAT Dopamine Transporter (DAT) Phentermine->DAT interacts with PI3K PI3K DAT->PI3K activates Akt Akt PI3K->Akt phosphorylates Downstream Downstream Effectors (e.g., related to reward) Akt->Downstream activates

Figure 1: Phentermine's activation of the PI3K/Akt signaling pathway.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is an intracellular G protein-coupled receptor that has emerged as a key regulator of monoaminergic neurotransmission. Amphetamine and its analogs, including presumably phentermine, can act as agonists at TAAR1. This interaction can lead to the modulation of dopamine transporter function, including the promotion of dopamine efflux.

TAAR1_Signaling Amphetamine_Analog Amphetamine Analog (e.g., Phentermine) TAAR1 TAAR1 Amphetamine_Analog->TAAR1 activates G_Protein G-Protein TAAR1->G_Protein couples to Effector Downstream Effectors G_Protein->Effector activates DAT_Modulation Modulation of Dopamine Transporter Effector->DAT_Modulation

Figure 2: Amphetamine analog interaction with the TAAR1 signaling cascade.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine)[5]

  • MAO-A specific inhibitor (Clorgyline)

  • MAO-B specific inhibitor (Selegiline)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds and positive controls

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or control. To determine the specific activity of each isoform, include wells with the respective specific inhibitor.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the MAO substrate, Amplex Red, and HRP to all wells.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[4]

  • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control (vehicle) rate. IC50 values are then calculated by fitting the data to a dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Add Reagents to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate/Probe Mix D->E F Measure Fluorescence (Kinetic Mode) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilutions C Incubate Membranes, Radioligand, and Compound A->C B Prepare Membranes and Radioligand B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Count Radioactivity E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 and Ki H->I Locomotor_Activity_Workflow cluster_pre_test Pre-Test cluster_test Testing cluster_post_test Data Analysis A Acclimate Animals to Testing Room B Habituate to Open Field Arena A->B C Administer Test Compound or Vehicle B->C D Place Animal in Arena C->D E Record Locomotor Activity D->E F Extract Activity Parameters E->F G Compare Treated vs. Control Groups F->G

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel 2-Methyl-2-phenylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Methyl-2-phenylpropan-1-amine scaffold, a core structure in various psychoactive compounds, presents a fertile ground for the development of novel derivatives with significant potential across diverse research applications. This technical guide explores the prospective research avenues for these novel compounds, drawing insights from the pharmacology of structurally related molecules. By strategically modifying the phenyl ring, the amine group, and the propyl backbone, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties of these derivatives to target a range of biological systems. This document provides a comprehensive overview of potential applications, methodologies for synthesis and evaluation, and a framework for understanding their mechanisms of action.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The 2-phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic drugs that modulate the central nervous system (CNS). The parent compound, this compound, shares structural similarities with known CNS stimulants and anorectics. The strategic introduction of substituents onto this core structure can lead to novel derivatives with altered selectivity and potency for various molecular targets, including monoamine transporters and receptors. This opens up possibilities for developing research tools and potential therapeutic leads for a variety of neurological and psychiatric disorders. A patent for the synthesis of related compounds suggests their potential as β2-adrenergic receptor agonists, indicating a broader range of possible applications beyond the CNS.[1]

Potential Research Applications

Based on the pharmacology of structurally analogous compounds, novel this compound derivatives hold promise in several key research areas:

  • Neuroscience and CNS Disorders: As analogs of phenethylamines, these derivatives are prime candidates for investigation as modulators of dopaminergic, serotonergic, and noradrenergic systems. Research could focus on their potential as:

    • Dopamine and Norepinephrine Reuptake Inhibitors: For potential applications in ADHD, narcolepsy, and as antidepressants.

    • Serotonin Releasing Agents or Reuptake Inhibitors: For studying mood disorders, anxiety, and the mechanisms of psychedelics.

    • Monoamine Oxidase (MAO) Inhibitors: For potential therapeutic use in Parkinson's disease and depression.

  • Obesity and Metabolic Disorders: Given the anorectic effects of the related compound phentermine, novel derivatives could be explored for their ability to regulate appetite and energy expenditure through central mechanisms.

  • Cardiovascular Research: The potential for β2-adrenergic receptor agonism suggests applications in studying bronchodilation and other cardiovascular effects.

Synthesis Strategies

The synthesis of novel this compound derivatives can be achieved through various established organic chemistry routes. A common approach involves the modification of a central precursor. A patented method provides a robust framework for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds.[1]

General Synthetic Scheme

A versatile synthetic route can be envisioned as follows:

Synthetic_Workflow Substituted_Benzaldehyde Substituted Benzaldehyde Wittig_Reaction Wittig Reaction Substituted_Benzaldehyde->Wittig_Reaction Intermediate_1 Substituted Styrene Derivative Wittig_Reaction->Intermediate_1 Ritter_Reaction Ritter Reaction Intermediate_1->Ritter_Reaction Intermediate_2 N-acetylated Amine Ritter_Reaction->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Final_Product Novel this compound Derivative Hydrolysis->Final_Product

Caption: A general synthetic workflow for novel derivatives.

This multi-step synthesis allows for the introduction of a wide variety of substituents on the phenyl ring by starting with appropriately substituted benzaldehydes. Further modifications of the amine group can be performed post-synthesis.

Experimental Protocols for Pharmacological Evaluation

A thorough pharmacological characterization of novel this compound derivatives is crucial to understanding their potential research applications. The following are key experimental protocols that can be employed.

In Vitro Assays: Receptor and Transporter Binding

Radioligand binding assays are fundamental for determining the affinity of novel compounds for their molecular targets.

Table 1: Quantitative Data of Representative Substituted Cathinones at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Mephedrone12703354580
Methylone30101860490
MDPV2.41.13360

Data is illustrative and sourced from studies on substituted cathinones, which are structurally related.

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (radioligand) at a final concentration of 2 nM, and 50 µL of various concentrations of the test compound.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Incubate Incubate Membrane, Radioligand, and Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_Specific_Binding Calculate Specific Binding Count->Calculate_Specific_Binding Determine_IC50 Determine IC₅₀ Calculate_Specific_Binding->Determine_IC50 Calculate_Ki Calculate Kᵢ Determine_IC50->Calculate_Ki

Caption: Workflow for a typical radioligand binding assay.

In Vivo Assays: Behavioral Pharmacology

Locomotor activity assays are essential for assessing the stimulant or depressant effects of novel compounds on the CNS.

Table 2: Illustrative Locomotor Activity Data for Reference Compounds

CompoundDose (mg/kg, i.p.)Locomotor Activity (% of Control)
Saline-100
d-amphetamine1.0250
Cocaine10.0300

This data is for illustrative purposes and represents typical effects of known psychostimulants.

  • Animals:

    • Use adult male C57BL/6 mice, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Apparatus:

    • Use automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

  • Procedure:

    • Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately place the mouse in the locomotor activity chamber.

    • Record locomotor activity for a period of 60 to 120 minutes.

  • Data Analysis:

    • Quantify total distance traveled, number of horizontal and vertical movements.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control.

Locomotor_Activity_Workflow Acclimatize Acclimatize Mice to Testing Environment Administer Administer Test Compound or Vehicle (i.p.) Acclimatize->Administer Place_in_Chamber Place Mouse in Locomotor Activity Chamber Administer->Place_in_Chamber Record_Activity Record Locomotor Activity (60-120 min) Place_in_Chamber->Record_Activity Analyze_Data Analyze Locomotor Data (e.g., distance, movements) Record_Activity->Analyze_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA) Analyze_Data->Statistical_Analysis

Caption: Workflow for a locomotor activity experiment.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many phenethylamine derivatives involves the modulation of monoamine neurotransmitter systems. Novel this compound derivatives are likely to interact with these same pathways.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine D1R D1 Receptor Signaling Postsynaptic Signaling D1R->Signaling D2R D2 Receptor D2R->Signaling Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D1R Synaptic_Cleft->D2R Novel_Derivative Novel this compound Derivative Novel_Derivative->VMAT2 Interaction Novel_Derivative->DAT Inhibition Novel_Derivative->MAO Inhibition

Caption: Potential interactions with the dopaminergic synapse.

Novel derivatives could act as:

  • Reuptake Inhibitors: By binding to monoamine transporters (DAT, NET, SERT), they can block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action.

  • Releasing Agents: Some derivatives may act as substrates for monoamine transporters, leading to reverse transport and non-vesicular release of neurotransmitters.

  • Enzyme Inhibitors: Inhibition of MAO would lead to increased presynaptic concentrations of monoamines available for release.

Conclusion and Future Directions

Novel derivatives of this compound represent a promising class of compounds for a wide range of research applications, particularly in the field of neuroscience. The synthetic accessibility and the potential for fine-tuning their pharmacological profile through structural modifications make them attractive candidates for the development of novel research tools and potential therapeutics. Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. A comprehensive understanding of their pharmacology, including their effects on various receptor subtypes and off-target activities, will be essential for realizing their full research potential. The methodologies and frameworks presented in this guide provide a solid foundation for initiating such investigations.

References

An In-Depth Technical Guide to the Biological Mechanism of Action of Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentermine, a sympathomimetic amine and an analog of amphetamine, is a widely prescribed anorectic agent for the short-term management of obesity. Its primary mechanism of action involves the modulation of central nervous system monoamine levels, leading to appetite suppression. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying phentermine's biological effects. It includes a detailed summary of its interactions with key protein targets, quantitative pharmacological data, and explicit experimental protocols for the assays used to characterize its activity. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacodynamics.

Introduction

Phentermine (α,α-dimethylphenethylamine) is a central nervous system stimulant with potent anorectic effects.[1] Chemically, it is a substituted amphetamine, but it exhibits a distinct pharmacological profile with a lower potential for abuse.[1][2] Understanding the precise molecular interactions and downstream signaling events initiated by phentermine is crucial for optimizing its therapeutic use and for the development of novel anti-obesity agents with improved safety and efficacy profiles. This guide will delve into the core mechanisms of phentermine's action, focusing on its interactions with monoamine transporters and receptors.

Molecular Mechanism of Action

Phentermine's primary mechanism of action is the promotion of norepinephrine and, to a lesser extent, dopamine release in the brain.[1][3][4] It achieves this primarily by acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to transporter-mediated efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][3] Phentermine also acts as a reuptake inhibitor for these transporters, further increasing the synaptic concentrations of norepinephrine and dopamine.[1] Its effects on the serotonin transporter (SERT) are significantly weaker.[5]

Additionally, phentermine has been identified as a weak partial agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular receptor that can modulate monoamine transporter function.[1] It also exhibits very weak inhibitory activity towards monoamine oxidase A and B (MAO-A and MAO-B).[1] Notably, phentermine is reported to be inactive at the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[1]

Signaling Pathways

The increased synaptic concentrations of norepinephrine and dopamine resulting from phentermine's action lead to the activation of downstream adrenergic and dopaminergic receptors, respectively. The activation of hypothalamic adrenergic receptors, in particular, is thought to be a key mediator of its appetite-suppressant effects.[2] The dopaminergic effects of phentermine may contribute to its rewarding properties, although these are less pronounced than those of amphetamine.[6]

Phentermine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phentermine_ext Phentermine NET NET Phentermine_ext->NET Uptake DAT DAT Phentermine_ext->DAT Uptake Phentermine_int Phentermine NE_vesicle NE Vesicles Phentermine_int->NE_vesicle Release DA_vesicle DA Vesicles Phentermine_int->DA_vesicle Release TAAR1 TAAR1 Phentermine_int->TAAR1 Agonist NE_cyto NE DA_cyto DA NE_synapse NE NE_cyto->NE_synapse Efflux via NET DA_synapse DA DA_cyto->DA_synapse Efflux via DAT TAAR1->NET Modulates TAAR1->DAT Modulates Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Binds Dopaminergic_R Dopaminergic Receptors DA_synapse->Dopaminergic_R Binds Appetite_Suppression Appetite Suppression Adrenergic_R->Appetite_Suppression Leads to

Caption: Phentermine's primary signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and affinity of phentermine at its key molecular targets.

Table 1: Phentermine Activity at Monoamine Transporters

TargetAssay TypeSpeciesValueReference(s)
Norepinephrine Transporter (NET)Release-IC₅₀ = 39.4 nM[5]
Dopamine Transporter (DAT)Release-IC₅₀ = 262 nM[5]
Serotonin Transporter (SERT)Release-IC₅₀ = 3511 nM[5]

Table 2: Phentermine Activity at Other Receptors and Enzymes

TargetAssay TypeSpeciesValueReference(s)
Trace Amine-Associated Receptor 1 (TAAR1)AgonistHumanEC₅₀ = 5470 nM[1]
5-HT₂C ReceptorPartial AgonistHumanEC₅₀ = 1394 nM[1]
Monoamine Oxidase A (MAO-A)InhibitionHumanKᵢ = 498 µM[1]
Monoamine Oxidase B (MAO-B)InhibitionHumanKᵢ = 375 µM[1]
Monoamine Oxidase A (MAO-A)InhibitionRatKᵢ = 85-88 µM[5]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of phentermine are provided below.

Radioligand Binding Assays for Monoamine Transporters

These assays are used to determine the binding affinity (Kᵢ) of phentermine for the dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Assay Workflow Start Start Prep_Membranes Prepare cell membranes expressing DAT, NET, or SERT Start->Prep_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]mazindol for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of phentermine Prep_Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for radioligand binding assays.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of unlabeled phentermine.

    • For non-specific binding control wells, add a high concentration of a known transporter inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the phentermine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of phentermine to induce the release of monoamines from isolated nerve terminals (synaptosomes) or brain slices.

Protocol using Brain Slices:

  • Brain Slice Preparation:

    • Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hypothalamus for norepinephrine) from a rodent in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal slices (e.g., 300-400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature.

  • Release Experiment:

    • Transfer individual brain slices to a multi-well plate containing oxygenated aCSF.

    • Pre-incubate the slices for a baseline period.

    • Replace the buffer with aCSF containing varying concentrations of phentermine.

    • Incubate for a defined period (e.g., 20-30 minutes).

    • Collect the supernatant (extracellular fluid) at the end of the incubation period.

  • Neurotransmitter Quantification:

    • Analyze the concentration of norepinephrine and dopamine in the collected supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Construct a standard curve with known concentrations of the neurotransmitters to quantify the amounts released.

  • Data Analysis:

    • Express the amount of neurotransmitter released as a percentage of the basal release (in the absence of phentermine).

    • Plot the percentage of release against the logarithm of the phentermine concentration to determine the EC₅₀ value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following systemic administration of phentermine.[7][8][9]

InVivoMicrodialysis cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize Anesthetize Animal Stereotaxic Place in Stereotaxic Frame Anesthetize->Stereotaxic Implant Implant Guide Cannula into Target Brain Region Stereotaxic->Implant Recover Allow for Recovery Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse CollectBaseline Collect Baseline Samples Perfuse->CollectBaseline AdministerDrug Administer Phentermine CollectBaseline->AdministerDrug CollectSamples Collect Post-Drug Samples AdministerDrug->CollectSamples HPLC Analyze Samples by HPLC-ED CollectSamples->HPLC Quantify Quantify Neurotransmitter Concentrations HPLC->Quantify DataAnalysis Analyze Time-Course Data Quantify->DataAnalysis

Caption: Workflow for in vivo microdialysis.

Protocol:

  • Surgical Procedure:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

    • Administer phentermine systemically (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals for a set period after drug administration.

  • Sample Analysis:

    • Analyze the concentration of norepinephrine and dopamine in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

    • Plot the percentage change in neurotransmitter levels over time to visualize the time course of phentermine's effect.

Conclusion

Phentermine exerts its anorectic effects primarily through the enhanced release and reduced reuptake of norepinephrine and, to a lesser extent, dopamine in the central nervous system. Its pharmacological profile is characterized by a greater potency at the norepinephrine transporter compared to the dopamine and serotonin transporters. While it interacts with other targets such as TAAR1 and MAO, these interactions are significantly weaker and their clinical relevance is less established. The experimental protocols detailed in this guide provide a framework for the continued investigation of phentermine and the development of new therapeutics for obesity. A thorough understanding of its mechanism of action is paramount for its safe and effective clinical application.

References

A Comprehensive Review of the Synthesis and Applications of 2-Methyl-2-phenylpropan-1-amine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed review of the available scientific literature concerning the synthesis and applications of 2-Methyl-2-phenylpropan-1-amine and its closely related, well-documented structural isomer, phentermine (2-methyl-1-phenylpropan-2-amine). Due to the limited specific data on this compound, this document leverages information on analogous compounds to present a comprehensive overview of synthetic methodologies, experimental protocols, and potential therapeutic applications. The content herein is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the chemical properties and biological activities of this class of phenylalkylamines.

Introduction

Phenylalkylamines represent a broad class of compounds with significant pharmacological interest, primarily due to their effects on the central nervous system (CNS). While compounds like phentermine are well-characterized as anorectic agents, its isomer, this compound, remains largely unexplored in mainstream scientific literature. This guide aims to bridge this information gap by consolidating the known synthetic routes and uses of phentermine as a proxy, alongside general methods applicable to the synthesis of related neopentylamine structures. The primary documented application for this structural class is as CNS stimulants that act as appetite suppressants for the treatment of obesity.[1][2][3][4]

Synthetic Methodologies

The synthesis of phenylpropanamines can be achieved through various chemical routes. This section details established protocols for the synthesis of the structural isomer phentermine and general methods for related analogues.

Synthesis of Phentermine via Ritter Reaction

A common and direct route to phentermine involves the Ritter reaction. A patent describes a method starting from dimethyl benzyl carbinol.[5] The reaction proceeds by treating the alcohol with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

  • Reaction Setup: To a 250mL three-necked flask, add 49.97g of acetic acid and 68.32g of n-butyronitrile.[5]

  • Addition of Reactants: While stirring, add 25.0g of dimethyl benzyl alcohol dropwise into the flask.[5]

  • Catalysis: After the addition is complete, slowly add 4 mL of concentrated sulfuric acid (18.4 mol/L) dropwise under an ice bath.[5]

  • Reaction: Remove the ice bath and continue stirring for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

  • Workup: Pour the reaction mixture into a 500mL beaker and add 100mL of water, which should cause the solution to become turbid. Adjust the pH to 7.1 with a 3mol/L KOH solution to precipitate the solid product.[5]

  • Isolation and Purification: Filter the precipitate under vacuum and wash with water to obtain N-(1,1-Dimethyl-phenethyl)acetamide. The reported yield for this step is 96.44%.[5]

  • Hydrolysis: Dissolve the N-(1,1-dimethyl-phenylethyl)acetamide (30.7g) in 200mL of n-butanol. Add 20.78g of potassium hydroxide and heat to reflux.[5]

  • Final Extraction: After cooling, add water and extract the product. The organic layer is dried and distilled under reduced pressure to yield phentermine free base.[5]

Synthesis of Phentermine from Benzaldehyde and Nitropropane

Another established method involves the condensation of benzaldehyde with nitropropane, followed by a series of transformations to yield the final amine. This multi-step synthesis includes the formation of an aminoalcohol, conversion to a chloroamine, and subsequent catalytic hydrogenation.[6]

General Synthesis of 2-Methyl-1-substituted Phenyl-2-propanamine Compounds

A patented method provides a general route for synthesizing analogues of this compound, which are valuable intermediates for β2-adrenergic receptor agonists.[7]

  • Alkylation: A substituted benzyl halide is reacted with isobutyronitrile in the presence of a base to form a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate.[7]

  • Hydrolysis: The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.[7]

  • Rearrangement: The carboxylic acid undergoes a Curtius rearrangement reaction in the presence of diphenylphosphoryl azide and benzyl alcohol to form a benzyl carbamate.[7]

  • Deprotection: The final amine is obtained via catalytic hydrogenation to remove the benzyl carbamate protecting group.[7]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of phentermine, providing a benchmark for yields that may be expected for structurally similar compounds.

Starting Material Key Reagents/Conditions Product Yield (%) Reference
Dimethyl benzyl carbinolAcetic acid, n-butyronitrile, H₂SO₄; then KOHN-(1,1-Dimethyl-phenethyl)acetamide96.44[5]
1-phenyl-2-nitropropenePhosphorus, Hydrogen Iodide, Water, 135°CPhentermine41[6]

Visualization of Synthetic and Mechanistic Pathways

The following diagrams illustrate key synthetic workflows and the proposed mechanism of action for this class of compounds.

G cluster_synthesis Synthesis of Phentermine via Ritter Reaction A Dimethyl Benzyl Carbinol + n-Butyronitrile B Add H₂SO₄ (catalyst) in Acetic Acid A->B C Stir 8 hours at RT B->C D N-(1,1-Dimethyl-phenethyl)acetamide Intermediate C->D E Hydrolysis with KOH in n-Butanol (Reflux) D->E F Phentermine E->F

Caption: Workflow for the synthesis of Phentermine via the Ritter Reaction.

G cluster_synthesis_general General Synthesis of 2-Methyl-1-phenyl-2-propanamine Analogues A Substituted Benzyl Halide + Isobutyronitrile B Base-catalyzed Alkylation A->B C 2-Methyl-1-substituted phenyl-2-butyronitrile B->C D Hydrolysis C->D E Carboxylic Acid Intermediate D->E F Curtius Rearrangement E->F G Benzyl Carbamate Intermediate F->G H Catalytic Hydrogenation G->H I Final Amine Product H->I

Caption: General synthetic route for 2-Methyl-1-phenyl-2-propanamine analogues.[7]

G cluster_moa Proposed Mechanism of Action for Anorectic Activity A Phentermine Administration B CNS Stimulation A->B C Increased Sympathetic Activity B->C D Appetite Suppression C->D E Therapeutic Use: Obesity Treatment D->E

Caption: Logical flow of the mechanism of action for phentermine as an anorectic agent.[3]

Applications and Biological Activity

The primary therapeutic application for phentermine, a close structural isomer of this compound, is as an appetite suppressant for the short-term management of obesity.[3][4] It functions as a sympathomimetic amine, exerting its effects through CNS stimulation.[3]

While direct pharmacological data on this compound is scarce, its structure suggests it would also possess stimulant properties. Some sources indicate potential applications in the research and development of treatments for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and its use as a chemical intermediate for more complex pharmaceutical compounds.[8] The broader class of 2-methyl-1-substituted phenyl-2-propanamine compounds serves as key building blocks for potent β2-adrenergic receptor agonists, which are used in the treatment of respiratory diseases like asthma and COPD.[7]

Conclusion

This technical guide has synthesized the available information on this compound by drawing heavily on the extensive literature of its structural isomer, phentermine, and related analogues. The provided synthetic routes, experimental details, and summaries of biological activity offer a robust starting point for researchers. The Ritter reaction and multi-step syntheses involving Curtius rearrangement represent viable pathways to this class of compounds. The established use of phentermine as an anorectic agent highlights the potential of related structures as CNS-active compounds. Further research is warranted to fully elucidate the specific pharmacological profile and therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-phenylpropan-1-amine is a primary amine whose accurate quantification in various sample matrices is essential for research, drug development, and quality control. This document provides detailed application notes on the primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are chosen for their sensitivity, selectivity, and reliability in analyzing amine compounds. The following sections detail the experimental protocols, comparative performance data, and workflows for these techniques.

Analytical Methodologies

The two principal techniques for the quantification of this compound are GC-MS and LC-MS/MS. The choice between them often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][2] LC-MS/MS generally offers superior sensitivity and selectivity, while GC-MS is a robust and widely available technique.[1][3]

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for GC-MS and LC-MS/MS in the analysis of this compound, based on established methodologies for structurally similar compounds.[1][3]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ~1-5 ng/mL (with derivatization)Sub ng/mL to low ng/mL
Limit of Quantification (LOQ) ~5-20 ng/mL (with derivatization)Low ng/mL
Specificity High, especially with derivatization to improve separation.[1]Very high, due to precursor-product ion transitions.[1]
Sample Throughput Lower, due to longer run times and potential derivatization steps.[1]Higher, with faster analysis times.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often required to reduce polarity, improve peak shape, and enhance thermal stability.[2][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard.

  • Alkalinize the sample by adding 1M sodium hydroxide to a pH > 10.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization
  • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[4]

  • Add 50 µL of a suitable solvent like ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Injector: Splitless mode, 250°C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 20°C/min.

    • Ramp 2: Increase to 280°C at 30°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt LLE Liquid-Liquid Extraction Sample->LLE Deriv Derivatization LLE->Deriv GCMS GC-MS Injection Deriv->GCMS DataAcq Data Acquisition (SIM) GCMS->DataAcq Integration Peak Integration DataAcq->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report

GC-MS analytical workflow diagram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for achieving the lowest detection and quantification limits due to its high sensitivity and selectivity.[1][5] It often requires less sample cleanup compared to GC-MS and does not typically necessitate derivatization.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 1 mL of the sample, add a suitable internal standard.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

  • Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
  • Liquid Chromatograph: Shimadzu LC-10AS, Waters ACQUITY UPLC, or equivalent.[6][7]

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna 3u C18, 2.0x30 mm) is suitable.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

methods_comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Adv Advantages: - High resolving power - Robust and reliable - Extensive libraries for identification GCMS_Node->GCMS_Adv Pros GCMS_Disadv Disadvantages: - Requires derivatization for polar amines - Limited to thermally stable compounds - Slower sample throughput GCMS_Node->GCMS_Disadv Cons LCMS_Node Liquid Chromatography-Tandem MS LCMS_Adv Advantages: - High sensitivity (sub-ng/mL) - High selectivity (MRM) - No derivatization needed - High sample throughput LCMS_Node->LCMS_Adv Pros LCMS_Disadv Disadvantages: - Susceptible to matrix effects - Higher operational complexity LCMS_Node->LCMS_Disadv Cons

Comparison of GC-MS and LC-MS/MS methods.

Method Validation

For both GC-MS and LC-MS/MS methods, a full validation according to regulatory guidelines should be performed. Key validation parameters to assess include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: Assessed by analyzing a series of standards over the expected concentration range. A correlation coefficient (r²) of ≥ 0.99 is typically required.[2]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within 85-115% (90-110% for LC-MS/MS), and precision (%RSD) should not exceed 15%.[1][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]

  • Stability: Evaluation of the analyte's stability in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

By following these protocols and validation procedures, researchers can develop robust and reliable methods for the quantification of this compound in various samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-2-phenylpropan-1-amine. This primary amine is of interest in pharmaceutical and chemical research, and a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details the experimental protocol, from initial analyte characterization and selection of chromatographic conditions to method optimization. A summary of potential quantitative data is presented in a tabular format, and a logical workflow for the method development process is illustrated.

Introduction

This compound is a primary aromatic amine with structural similarities to other pharmacologically active compounds. Accurate and precise quantification of this analyte is essential for various stages of drug development and chemical analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose due to its high resolution, sensitivity, and specificity.[1][2] The development of a successful HPLC method requires a systematic approach, considering the physicochemical properties of the analyte to select the appropriate column, mobile phase, and detection parameters.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [3]
pKa (predicted) ~9.0-10.0[4]
UV Absorbance Phenyl group provides UV absorbance, typically around 254-260 nm.General Knowledge
Structure Primary amine with a tertiary butyl group attached to the phenyl ring.[3]

The basic nature of the primary amine (pKa ~9-10) dictates that the mobile phase pH should be controlled to ensure consistent retention and good peak shape. The presence of the phenyl group allows for straightforward UV detection.

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach to developing a reliable HPLC method for this compound.

3.1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid

  • Ammonium acetate

  • Trifluoroacetic acid (TFA)

3.2. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is recommended.

3.3. Initial Chromatographic Conditions (Starting Point)

Based on the analysis of similar primary amines and phentermine analogs, the following reversed-phase HPLC conditions are proposed as a starting point.[1][5]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 3.5 with phosphoric acidB: Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.4. Method Optimization Strategy

A systematic approach to optimize the initial conditions is crucial for achieving a robust and reliable method.

3.4.1. Column Selection

  • A C18 column is a good initial choice for this non-polar compound.

  • If peak tailing is observed due to the basic nature of the amine, consider a column with end-capping or a base-deactivated stationary phase.

3.4.2. Mobile Phase Optimization

  • pH: The mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its protonated form, which generally leads to better peak shape on silica-based columns. Experiment with a pH range of 2.5 to 4.0.

  • Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient to control the pH and minimize silanol interactions.

  • Organic Modifier: Acetonitrile is a common choice. Methanol can also be evaluated as it may offer different selectivity.

  • Gradient/Isocratic Elution: Start with a gradient to determine the approximate elution time and then switch to an isocratic method for simplicity and robustness if the analysis time is acceptable.

3.5. Sample Preparation

Dissolve the this compound reference standard in the mobile phase or a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL to prepare a stock solution. Further dilutions can be made to the desired working concentrations.

3.6. System Suitability

Before sample analysis, the performance of the HPLC system should be verified.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) 0.8 - 1.5
Repeatability of Injections (RSD%) < 2.0% for peak area and retention time (n=6)

Data Presentation: Example Quantitative Data

The following table summarizes hypothetical data from the method development and validation process.

ParameterCondition 1 (Initial)Condition 2 (Optimized)
Column C18 (150 x 4.6 mm, 5 µm)C18 with end-capping (150 x 4.6 mm, 5 µm)
Mobile Phase 30% ACN in 20 mM Phosphate buffer pH 3.545% ACN in 25 mM Ammonium acetate pH 4.0
Retention Time (min) 8.25.7
Tailing Factor 1.81.1
Theoretical Plates 25007500
Resolution (Rs) with impurity 1.3> 2.0
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15

Chiral Separation Considerations

This compound may exist as enantiomers, which can have different pharmacological activities. For stereospecific analysis, a chiral separation method is necessary.

5.1. Chiral HPLC Protocol

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amphetamine-like compounds.[1][6][7]

  • Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of a basic modifier like diethylamine may be needed to improve peak shape.

  • Optimization: The ratio of the alcohol modifier and the basic additive should be optimized to achieve baseline separation of the enantiomers.

Visualizations

6.1. HPLC Method Development Workflow

HPLC_Method_Development A 1. Analyte Characterization (pKa, logP, UV Absorbance) B 2. Initial Method Development - Column Selection (C18) - Mobile Phase Screening - Detector Wavelength A->B C 3. Method Optimization - Mobile Phase pH - Organic Modifier Ratio - Gradient/Isocratic B->C D 4. System Suitability Testing (Tailing, Plates, Repeatability) C->D E Is Performance Acceptable? D->E F 5. Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) E->F Yes G Refine Method Parameters E->G No H Final HPLC Method F->H G->C

References

Application Notes and Protocols: 2-Methyl-2-phenylpropan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine, also widely known as phentermine, is a primary amine that serves as a valuable and versatile starting material in organic synthesis. Its sterically hindered neopentyl-like structure, adjacent to a phenyl ring, provides a unique scaffold for the development of novel molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in several key synthetic transformations, including N-acylation, N-sulfonylation, urea formation, and reductive amination. These reactions are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Key Applications

The primary amino group of this compound is a key functional handle for a variety of chemical modifications, allowing for its incorporation into larger and more complex molecular architectures.

  • N-Acylation: The formation of amides via N-acylation is a robust method for introducing a wide range of functional groups. The resulting N-(2-methyl-2-phenylpropyl) amides can be explored for their biological activities or used as intermediates in further synthetic steps.

  • N-Sulfonylation: The synthesis of sulfonamides is a common strategy in drug discovery to introduce moieties that can improve pharmacokinetic properties or act as pharmacophores.

  • Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates provide access to a diverse range of urea and thiourea derivatives, which are prevalent in many biologically active compounds.

  • Reductive Amination: This reaction allows for the formation of secondary amines by reacting this compound with aldehydes or ketones, providing a straightforward method for N-alkylation.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic applications of this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Table 1: N-Acylation of this compound

Acylating AgentProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChlorideN-(2-methyl-2-phenylpropyl)acetamideDichloromethaneTriethylamine20 to RT90-95
Benzoyl ChlorideN-(2-methyl-2-phenylpropyl)benzamideDichloromethaneTriethylamine30 to RT85-90

Table 2: N-Sulfonylation of this compound

Sulfonylating AgentProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)
Benzenesulfonyl ChlorideN-(2-methyl-2-phenylpropyl)benzenesulfonamidePyridinePyridine4RT80-85
p-Toluenesulfonyl ChlorideN-(2-methyl-2-phenylpropyl)-4-methylbenzenesulfonamidePyridinePyridine4RT82-88

Table 3: Urea Formation from this compound

IsocyanateProductSolventReaction Time (h)Temperature (°C)Yield (%)
Phenyl Isocyanate1-(2-methyl-2-phenylpropyl)-3-phenylureaDichloromethane1RT95-99
Ethyl Isocyanate1-ethyl-3-(2-methyl-2-phenylpropyl)ureaDichloromethane1RT95-99

Table 4: Reductive Amination with this compound

Aldehyde/KetoneProductReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeN-benzyl-2-methyl-2-phenylpropan-1-amineSodium triacetoxyborohydrideDichloromethane12RT75-85
AcetoneN-isopropyl-2-methyl-2-phenylpropan-1-amineSodium triacetoxyborohydrideDichloromethane12RT70-80

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(2-methyl-2-phenylpropyl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-methyl-2-phenylpropyl)acetamide.

experimental_workflow_nacylation start Start dissolve Dissolve Amine and TEA in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acetyl Chloride (dropwise) cool->add_acyl_chloride warm_rt Warm to Room Temperature (Stir for 2h) add_acyl_chloride->warm_rt quench Quench with 1M HCl warm_rt->quench extract Workup: Separate Layers, Wash with NaHCO3, Brine quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end

N-Acylation Experimental Workflow
Protocol 2: General Procedure for N-Sulfonylation

This protocol describes the synthesis of N-(2-methyl-2-phenylpropyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired sulfonamide.

experimental_workflow_sulfonylation start Start dissolve Dissolve Amine in Pyridine start->dissolve add_sulfonyl_chloride Add Benzenesulfonyl Chloride dissolve->add_sulfonyl_chloride stir Stir at RT for 4h add_sulfonyl_chloride->stir workup Workup: Pour into 1M HCl, Extract with Ethyl Acetate stir->workup wash Wash with Brine workup->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end experimental_workflow_urea start Start dissolve Dissolve Amine in DCM start->dissolve add_isocyanate Add Phenyl Isocyanate dissolve->add_isocyanate stir Stir at RT for 1h add_isocyanate->stir isolate Isolate Product: Filtration or Concentration stir->isolate purify Purify if Necessary isolate->purify end End purify->end experimental_workflow_reductive_amination start Start mix Mix Amine and Benzaldehyde in DCM start->mix stir_imine Stir for 30 min (Imine Formation) mix->stir_imine add_stab Add Sodium Triacetoxyborohydride stir_imine->add_stab stir_reaction Stir at RT for 12h add_stab->stir_reaction quench Quench with Sat. NaHCO3 stir_reaction->quench workup Workup: Separate Layers, Extract, Wash quench->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Application of 2-Methyl-2-phenylpropan-1-amine in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct medicinal chemistry research on 2-Methyl-2-phenylpropan-1-amine is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on its structural isomer, Phentermine (2-methyl-1-phenylpropan-2-amine) . This information serves as a valuable reference and starting point for investigating the potential therapeutic applications of this compound, a compound with shared structural motifs that may exhibit analogous pharmacological properties.

Introduction

This compound is a primary amine belonging to the phenethylamine class. While its specific biological activities are not well-documented, its structural similarity to phentermine suggests potential activity as a central nervous system (CNS) stimulant and sympathomimetic agent. Phentermine is a well-established anorectic agent used in the short-term management of obesity.[1][2][3] The core application of phentermine lies in its ability to suppress appetite by modulating neurotransmitter levels in the brain.[1][4]

This document outlines potential research applications for this compound, drawing parallels from the known pharmacology of phentermine. It also provides detailed experimental protocols that can be adapted to evaluate its biological effects.

Potential Therapeutic Applications (Based on Phentermine)

The primary therapeutic area for phentermine is the management of exogenous obesity.[3][5] Research into this compound could therefore be directed towards its potential as an anti-obesity agent.

Key Research Areas:

  • Anorectic Activity: Investigating the appetite-suppressing effects.

  • CNS Stimulation: Characterizing its stimulant properties on the central nervous system.

  • Metabolic Effects: Exploring any direct or indirect effects on metabolism and energy expenditure.

Mechanism of Action (Hypothesized, based on Phentermine)

Phentermine acts as a sympathomimetic amine. Its primary mechanism involves stimulating the release of norepinephrine and, to a lesser extent, dopamine from nerve terminals in the brain.[2][6] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, which in turn suppresses appetite.[4] Phentermine is a norepinephrine-dopamine releasing agent (NDRA) and also functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) to a smaller degree.[6] It has also been shown to be a weak partial agonist of the trace amine-associated receptor 1 (TAAR1).[6] A study has also suggested that phentermine's rewarding effects may be mediated through the PI3K/Akt signaling pathway in the nucleus accumbens.[7]

It is plausible that this compound shares a similar mechanism of action due to its structural resemblance to phentermine.

Signaling Pathway for Phentermine's Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phentermine Phentermine net NET phentermine->net Inhibits Reuptake dat DAT phentermine->dat Inhibits Reuptake vesicle Vesicle (NE, DA) phentermine->vesicle Promotes Release vmat2 VMAT2 ne Norepinephrine (NE) vesicle->ne da Dopamine (DA) vesicle->da adrenergic_receptor Adrenergic Receptors ne->adrenergic_receptor dopamine_receptor Dopamine Receptors da->dopamine_receptor appetite_suppression Appetite Suppression adrenergic_receptor->appetite_suppression cns_stimulation CNS Stimulation dopamine_receptor->cns_stimulation

Caption: Hypothesized mechanism of action for phentermine-like compounds.

Quantitative Data (from Phentermine Clinical Trials)

The following tables summarize quantitative data from clinical trials of phentermine, which can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Efficacy of Phentermine in Weight Reduction (12-Week Study)

ParameterPhentermine GroupPlacebo Groupp-valueReference
Mean Weight Loss (kg)-8.1 ± 3.9-1.7 ± 2.9< 0.001[8]
Mean Waist Circumference Reduction (cm)7.2 ± 0.52.1 ± 0.6< 0.001[8]
% Subjects with ≥5% Weight Loss95.8%20.8%< 0.001[8][9]
% Subjects with ≥10% Weight Loss62.5%4.7%< 0.001[8][9]

Table 2: Pharmacokinetic Properties of Phentermine

ParameterValueReference
BioavailabilityAlmost 100%[6]
Protein Binding17.5%[6]
Volume of Distribution5 L/kg[6]
Elimination Half-life20-25 hours[6]
MetabolismPrimarily by CYP3A4 (minor)[10]
Excretion62-85% unchanged in urine[6]

Table 3: Pharmacodynamic Properties of Phentermine

TargetActivityValueReference
Norepinephrine Transporter (NET)Release IC₅₀39.4 nmol/L[11]
Dopamine Transporter (DAT)Release IC₅₀262 nmol/L[11]
Serotonin Transporter (SERT)Release IC₅₀3511 nmol/L[11]
Human TAAR1Partial Agonist EC₅₀5,470 nM[6]
Monoamine Oxidase A (MAO-A)Inhibition IC₅₀85,000–143,000 nM[6]
Monoamine Oxidase B (MAO-B)Inhibition IC₅₀285,000 nM[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound, adapted from studies on phentermine.

In Vitro Neurotransmitter Release Assay

Objective: To determine the potency of this compound in inducing the release of norepinephrine and dopamine from presynaptic nerve terminals.

Methodology:

  • Cell Culture: Use rat pheochromocytoma (PC12) cells, which endogenously express norepinephrine and dopamine transporters. Culture cells in appropriate media until confluent.

  • Radiolabeling: Pre-incubate the cells with ³H-norepinephrine or ³H-dopamine to allow for uptake into synaptic vesicles.

  • Wash: Wash the cells with buffer to remove excess radiolabel.

  • Treatment: Incubate the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) for a specified time (e.g., 30 minutes).

  • Sample Collection: Collect the supernatant, which contains the released neurotransmitters.

  • Scintillation Counting: Quantify the amount of radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC₅₀ value.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

G start Start cell_culture Culture PC12 Cells start->cell_culture radiolabeling Incubate with ³H-NE or ³H-DA cell_culture->radiolabeling wash Wash Cells radiolabeling->wash treatment Add Test Compound (this compound) wash->treatment incubation Incubate treatment->incubation collection Collect Supernatant incubation->collection quantification Scintillation Counting collection->quantification analysis Calculate EC₅₀ quantification->analysis end End analysis->end

Caption: Workflow for in vitro neurotransmitter release assay.

In Vivo Food Intake Study in Rodents

Objective: To assess the anorectic effect of this compound in a rodent model of obesity.

Methodology:

  • Animal Model: Use diet-induced obese (DIO) mice or rats.

  • Acclimatization: Acclimatize the animals to the housing conditions and handling procedures.

  • Baseline Measurement: Measure the baseline food intake and body weight for each animal for several days.

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at different doses.

  • Food Intake Measurement: Measure food intake at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Body Weight Measurement: Monitor body weight daily throughout the study period.

  • Data Analysis: Compare the food intake and body weight changes between the treated and control groups.

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the rewarding or aversive properties of this compound, which can be indicative of its abuse potential.

Methodology:

  • Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-conditioning Phase: On day 1, allow the animals to freely explore all three chambers and record the time spent in each chamber to establish baseline preference.

  • Conditioning Phase: Over several days, administer the test compound and confine the animal to one of the outer chambers. On alternate days, administer the vehicle and confine the animal to the other outer chamber.

  • Test Phase: On the final day, allow the animals to freely explore all three chambers without any drug administration. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect, while a significant decrease suggests an aversive effect.

Logical Flow of a Conditioned Place Preference Experiment

cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning cluster_analysis Data Analysis pre_test Allow free exploration of all chambers baseline Record baseline preference pre_test->baseline drug_day Administer Drug & Confine to Chamber A baseline->drug_day vehicle_day Administer Vehicle & Confine to Chamber B post_test Allow free exploration of all chambers (no drug) vehicle_day->post_test final_time Record time spent in each chamber post_test->final_time compare Compare post-conditioning time to baseline final_time->compare conclusion Determine Rewarding or Aversive Effect compare->conclusion

Caption: Logical flow of a conditioned place preference experiment.

Conclusion

While direct research on this compound is currently lacking, its structural relationship with phentermine provides a strong rationale for investigating its potential as a CNS-active agent, particularly for applications in weight management. The experimental protocols outlined in this document offer a comprehensive framework for characterizing its pharmacological profile. Researchers are encouraged to adapt these methods to explore the synthesis, biological activity, and therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

References

Application Notes and Protocols for the Pharmacological Study of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the pharmacological characterization of 2-Methyl-2-phenylpropan-1-amine, a novel compound with a chemical structure analogous to known central nervous system stimulants. The following protocols are designed to elucidate the compound's mechanism of action, potency, efficacy, and potential behavioral effects. The experimental design encompasses in vitro receptor binding and functional assays, in vivo behavioral assessments, and foundational pharmacokinetic studies. All quantitative data should be meticulously recorded and are presented herein as structured tables for clarity and comparative analysis. Visual aids in the form of diagrams for signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a structural isomer of phentermine, a sympathomimetic amine with known stimulant and anorectic properties.[1][2] Given this structural similarity, it is hypothesized that this compound may exhibit pharmacological activity at monoamine transporters and receptors, thereby influencing dopaminergic, serotonergic, and noradrenergic signaling pathways. The following experimental protocols are designed to systematically investigate this hypothesis and provide a thorough pharmacological profile of the compound.

In Vitro Pharmacological Profiling

Monoamine Transporter Binding Affinity

Objective: To determine the binding affinity of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Methodology: Radioligand binding assays will be performed using cell lines stably expressing human DAT, NET, and SERT.[3]

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate culture medium.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compoundValueValueValue
Cocaine (Reference)450670680
Bupropion (Reference)14002800>10000

Note: Reference values are approximate and can vary based on experimental conditions.[4]

Monoamine Transporter Uptake Inhibition

Objective: To assess the functional potency of this compound as an inhibitor of dopamine, norepinephrine, and serotonin uptake.

Methodology: A cell-based monoamine uptake assay will be employed using neurotransmitter analogs.[3]

Protocol:

  • Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or reference compounds.

  • Uptake Initiation: Add a radioactively labeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Incubation: Incubate for a short period at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Data Presentation:

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
This compoundValueValueValue
Cocaine (Reference)450670680
Bupropion (Reference)14002800>10000

Note: Reference values are approximate and can vary based on experimental conditions.[4]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if this compound inhibits the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Methodology: A fluorometric assay will be used to measure the hydrogen peroxide produced by MAO activity.[5][6]

Protocol:

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Reaction: In a 96-well plate, combine the MAO enzyme, a suitable substrate (e.g., kynuramine), and varying concentrations of this compound.[7]

  • Incubation: Incubate at 37°C.

  • Detection: Add a reagent that reacts with hydrogen peroxide to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.

Data Presentation:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
This compoundValueValue
Clorgyline (MAO-A inhibitor)Value>10000
Selegiline (MAO-B inhibitor)>10000Value

In Vivo Behavioral Pharmacology

Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents, a common measure of stimulant effects.

Methodology: Open-field test in mice or rats.

Protocol:

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Habituation: Place the animals in the open-field arenas and allow them to habituate for 30 minutes.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.

  • Data Analysis: Analyze the data in time bins to assess the onset and duration of effects. Compare dose groups to the vehicle control using ANOVA.

Data Presentation:

Treatment Group (mg/kg)Total Distance Traveled (cm)Rearing Frequency
VehicleMean ± SEMMean ± SEM
This compound (1)Mean ± SEMMean ± SEM
This compound (3)Mean ± SEMMean ± SEM
This compound (10)Mean ± SEMMean ± SEM
Amphetamine (Reference)Mean ± SEMMean ± SEM
Drug Discrimination

Objective: To determine if the subjective effects of this compound are similar to those of a known stimulant like cocaine or amphetamine.

Methodology: A two-lever operant conditioning paradigm in rats.

Protocol:

  • Training: Train rats to press one lever after receiving a known stimulant (e.g., cocaine 10 mg/kg) and another lever after receiving saline. Food is used as a reinforcer.

  • Testing: Once trained, administer various doses of this compound and observe which lever the rats predominantly press.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

Data Presentation:

Dose of this compound (mg/kg)% Drug-Appropriate Lever Responding
0.1Value
0.3Value
1.0Value
3.0Value

Foundational Pharmacokinetics

Objective: To determine the basic pharmacokinetic profile of this compound in rodents.

Methodology: Blood sampling at various time points after administration followed by LC-MS/MS analysis.[8]

Protocol:

  • Dosing: Administer a single dose of this compound to rats (e.g., 10 mg/kg, i.p. or oral).

  • Blood Collection: Collect blood samples from the tail vein or via cannulation at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½).

Data Presentation:

ParameterValue
Cmax (ng/mL)Value
Tmax (min)Value
t½ (min)Value
AUC (ng·min/mL)Value

Visualizations

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO_A MAO-A Dopamine->MAO_A Metabolism MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic Cleft->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling Test_Compound This compound Test_Compound->DAT Inhibition? Test_Compound->MAO_A Inhibition? Test_Compound->MAO_B Inhibition? Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_pk Pharmacokinetics Binding Monoamine Transporter Binding Assays Uptake Monoamine Transporter Uptake Inhibition Assays Binding->Uptake Potency Confirmation Locomotor Locomotor Activity Uptake->Locomotor Inform Dose Selection PK Pharmacokinetic Profiling Uptake->PK Relate Concentration to Effect MAO MAO Inhibition Assays Discrimination Drug Discrimination Locomotor->Discrimination Behavioral Characterization

References

Application Note: Derivatization of 2-Methyl-2-phenylpropan-1-amine for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-phenylpropan-1-amine, a primary amine structurally related to phentermine, presents analytical challenges due to its polarity and, for gas chromatography (GC), low volatility.[1][2] Direct analysis often leads to poor chromatographic peak shape, thermal instability, and reduced sensitivity.[1][3] Chemical derivatization is a crucial pre-analytical step that converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative. This process significantly improves chromatographic behavior, enhances sensitivity, and allows for the resolution of enantiomers, which is often critical in pharmaceutical and toxicological analysis.[2][4][5]

This document provides detailed protocols for two primary derivatization strategies for this compound: acylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and chiral derivatization for enantioselective analysis by both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization Strategies

  • Acylation for GC-MS Analysis: This is the most common approach for improving the GC analysis of amines.[6] The active hydrogens on the primary amine are replaced with a fluoroacyl group using reagents like Heptafluorobutyric Anhydride (HFBA) or Pentafluorobenzoyl Chloride (PFBCl).[7] This modification increases volatility and thermal stability while introducing electronegative fluorine atoms, which can significantly enhance sensitivity, especially for electron capture detection (ECD) or negative chemical ionization mass spectrometry.[2]

  • Chiral Derivatization for Enantioselective Analysis: Since this compound is a chiral molecule, distinguishing between its enantiomers can be vital, as they may exhibit different pharmacological and toxicological effects.[4] Indirect chiral separation involves reacting the racemic amine with a pure enantiomer of a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[8][9] This reaction forms diastereomers, which have different physical properties and can be separated on a standard achiral chromatographic column.[5][6]

Experimental Protocols

Protocol 1: Acylation with Heptafluorobutyric Anhydride (HFBA) for GC-MS

Objective: To derivatize this compound with HFBA to improve volatility and sensitivity for GC-MS analysis.

Materials and Reagents:

  • This compound standard

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl Acetate (anhydrous, GC grade)

  • Pyridine (optional, as a catalyst)

  • Internal Standard (e.g., Methamphetamine-d9)

  • Nitrogen gas supply

  • Heating block or water bath

  • 2 mL reaction vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Pipette 100 µL of the sample solution (e.g., extracted from serum or urine) or a standard solution into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reagent Addition: Add 50 µL of Ethyl Acetate and 25 µL of HFBA to the dried residue. If desired, 5 µL of pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 20 minutes in a heating block.[7]

  • Cooling & Final Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of Ethyl Acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL into the GC inlet.

Suggested GC-MS Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mode: Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM)

Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA) for LC-MS/MS

Objective: To form diastereomeric derivatives of (R)- and (S)-2-Methyl-2-phenylpropan-1-amine using L-FDAA for enantioselective separation and quantification by LC-MS/MS.[8]

Materials and Reagents:

  • This compound standard/sample

  • Marfey's Reagent (L-FDAA), 1% w/v in acetone

  • Sodium Bicarbonate solution (1 M)

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Hydrochloric Acid (2 M)

  • Heating block or water bath

  • 2 mL reaction vials

Procedure:

  • Sample Preparation: Place 50 µL of the sample or standard solution in a 2 mL reaction vial.

  • Alkalinization: Add 20 µL of 1 M Sodium Bicarbonate solution to the vial.

  • Derivatization: Add 100 µL of 1% L-FDAA solution. Vortex the mixture thoroughly.[8]

  • Reaction: Heat the vial at 45°C for 60 minutes.[8]

  • Neutralization: After cooling to room temperature, add 20 µL of 2 M Hydrochloric Acid to stop the reaction.

  • Dilution: Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final volume of 1 mL.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Suggested LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM) for precursor and product ions of the derivatized enantiomers.

Data Presentation

The following table summarizes expected analytical performance metrics based on the derivatization of analogous amphetamine-type substances reported in the literature.[7] Actual results may vary based on instrumentation and matrix effects.

ParameterAcylation (GC-MS)Chiral Derivatization (LC-MS/MS)
Instrumentation Gas Chromatography-Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Typical Reagent HFBA, PFBClMarfey's Reagent (L-FDAA)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) < 2 ng/mL< 0.5 ng/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL0.5 - 1.0 ng/mL
Intra/Inter-day Precision < 15% RSD< 15% RSD
Primary Advantage High sensitivity, robust for routine screeningEnantiomer separation, high specificity

Visualizations

G Workflow for Derivatization and Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS Pathway (Chiral) Sample Biological Sample (e.g., Serum, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Acylation Acylation (e.g., with HFBA) Dry->Acylation GC-MS ChiralDeriv Chiral Derivatization (e.g., with L-FDAA) Dry->ChiralDeriv LC-MS Recon_GC Reconstitution Acylation->Recon_GC GCMS GC-MS Analysis Recon_GC->GCMS Dilute_LC Neutralization & Dilution ChiralDeriv->Dilute_LC LCMS LC-MS/MS Analysis Dilute_LC->LCMS G Acylation Derivatization Reaction Amine This compound (Primary Amine) Plus + Amine->Plus Reagent HFBA (Acylating Agent) Derivative HFB-Amine Derivative (Volatile, Thermally Stable) Reagent->Derivative Heat Plus->Reagent G Concept of Chiral Derivatization cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_separation Chromatographic Separation (Achiral Column) R_Amine R-Enantiomer CDA Chiral Agent (L) R_Amine->CDA + RL_Diastereomer R-L Diastereomer R_Amine->RL_Diastereomer Forms S_Amine S-Enantiomer S_Amine->CDA + SL_Diastereomer S-L Diastereomer S_Amine->SL_Diastereomer Forms Peak1 Peak 1 RL_Diastereomer->Peak1 Peak2 Peak 2 SL_Diastereomer->Peak2 Separation Different Retention Times => Separable Peaks Peak1->Separation Peak2->Separation

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine is a chemical compound for which detailed public data on cytotoxic effects is limited. Structurally related compounds, such as phentermine (2-methyl-1-phenylpropan-2-amine), are known to act as central nervous system stimulants.[1] However, the toxicological profile of this compound, particularly its effects on cell viability and mechanisms of cell death, remains to be thoroughly elucidated. According to safety data, the compound is known to be a potential cause of serious eye damage.[2]

These application notes provide a comprehensive suite of cell-based assays to systematically evaluate the cytotoxic potential of this compound. The following protocols detail methods to assess cell viability, membrane integrity, and the induction of apoptosis.

Presumed Mechanism of Action & Signaling

The precise mechanism of action for this compound's cytotoxicity is not yet defined. However, cytotoxic compounds often induce cell death through the activation of intrinsic or extrinsic apoptotic pathways. A hypothetical signaling cascade could involve the activation of caspase enzymes, which are key mediators of apoptosis.[3][4][5][6] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, two key effector caspases in the apoptotic pathway.[3][4][5][6]

G compound This compound cell_stress Cellular Stress compound->cell_stress mito Mitochondrial Perturbation cell_stress->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Pro-Caspase-9 apoptosome->cas9 a_cas9 Activated Caspase-9 cas9->a_cas9 cleavage cas37 Pro-Caspase-3/7 a_cas9->cas37 a_cas37 Activated Caspase-3/7 cas37->a_cas37 cleavage apoptosis Apoptosis a_cas37->apoptosis

Hypothetical Apoptotic Pathway

Experimental Workflow

A systematic approach to evaluating the cytotoxicity of this compound should involve a tiered series of assays. The workflow begins with an assessment of overall cell viability, followed by more specific assays to determine the mode of cell death.

G start Start: Select Cell Line & Compound Concentrations cell_culture Cell Seeding & Incubation (24h) start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay: Cell Viability treatment->mtt_assay ldh_assay LDH Assay: Membrane Integrity treatment->ldh_assay apoptosis_assay Apoptosis Assays: Annexin V & Caspase-3/7 treatment->apoptosis_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Experimental Workflow Diagram

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][10][11]

Materials:

  • 96-well plates

  • Selected cell line (e.g., HeLa, HepG2)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][11]

  • Solubilization solution (e.g., acidified isopropanol, DMSO)[11]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][13]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][11]

  • Read the absorbance at 570-590 nm using a microplate reader.[7][11]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[14][15]

Materials:

  • 96-well plates

  • Cell line and culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • After the incubation period, centrifuge the plate at approximately 250 x g for 4-5 minutes.[12]

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for the time specified in the kit protocol (usually up to 30 minutes) at room temperature, protected from light.[16]

  • Add the stop solution provided in the kit.[16]

  • Measure the absorbance at the recommended wavelength (typically 490 nm).[16]

  • Controls should include spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.[12][17]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18][19][20]

Materials:

  • Flow cytometer

  • Cell line and culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Cold PBS

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300-600 x g for 5 minutes).[19][21]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19][21]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[21][22]

  • Analyze the cells by flow cytometry within one hour.[7]

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[3][4][5][6]

Materials:

  • White-walled 96-well plates

  • Cell line and culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[4][5][6]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[6]

  • Mix the contents of the wells by gentle shaking on a plate shaker.

  • Incubate at room temperature for 30 minutes to 3 hours, protected from light.[5][6]

  • Measure the luminescence using a luminometer.[5][6]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison and analysis.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100100100
X
Y
Z
IC₅₀ (µM)

Table 2: Membrane Integrity (LDH Assay) after Treatment with this compound

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle Control)000
X
Y
Z

Table 3: Apoptosis Profile (Annexin V/PI Assay) after 48h Treatment

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)
X
Y
Z

Table 4: Caspase-3/7 Activity after 24h Treatment

Concentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
0 (Vehicle Control)1.0
X
Y
Z

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a multi-parametric approach, researchers can gain valuable insights into the compound's potency (IC₅₀), its effect on cell membrane integrity, and the specific cell death pathways it may induce. This information is critical for further preclinical development and safety assessment.

References

Designing Preclinical In Vivo Studies for 2-Methyl-2-phenylpropan-1-amine: A Roadmap for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for designing and conducting in vivo studies in animal models to evaluate the pharmacological and toxicological profile of 2-Methyl-2-phenylpropan-1-amine. The proposed studies are essential for characterizing the compound's safety and efficacy, paving the way for potential therapeutic applications or understanding its abuse liability.

Introduction

This compound is a substituted phenethylamine derivative. While specific in vivo data for this compound is limited in publicly available literature, its structural similarity to other psychoactive compounds necessitates a thorough preclinical evaluation. This guide outlines a phased approach, from acute toxicity and pharmacokinetic profiling to more complex behavioral and safety pharmacology assessments. The protocols provided are based on established methodologies and regulatory guidelines for drug development.

Key In Vivo Study Designs

A tiered approach is recommended to systematically evaluate this compound.

Phase 1: Preliminary Assessments

  • Acute Toxicity Study (OECD 420, 423, or 425): To determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Preliminary Behavioral Assessment: To observe overt behavioral changes and inform dose selection for subsequent studies.

Phase 2: Sub-chronic Toxicity and Efficacy Models

  • Repeated-Dose Toxicity Study (28-day, OECD 407): To evaluate the toxic effects of repeated administration.

  • Behavioral Pharmacology: To characterize the psychoactive effects, such as stimulant, anxiolytic/anxiogenic, and potential for abuse.

  • Safety Pharmacology: To assess effects on vital organ systems, including cardiovascular, respiratory, and central nervous systems.

Phase 3: Chronic Toxicity and Specialized Models

  • Chronic Toxicity Study (90-day or longer): To assess long-term safety.

  • Carcinogenicity and Genotoxicity Studies: To evaluate the potential for causing cancer or genetic damage.

  • Developmental and Reproductive Toxicology (DART) Studies: To assess effects on fertility and fetal development.

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer a single oral dose of the test compound using a gavage needle. The starting dose is typically 175 mg/kg, but may be adjusted based on any existing information.

  • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • The dose progression or regression factor is typically 3.2.

  • The LD50 is calculated using the maximum likelihood method.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (cannulated, if possible for serial sampling).

Procedure:

  • Divide animals into two groups: IV and PO administration.

  • Administer a single dose of the compound (e.g., 1 mg/kg for IV, 10 mg/kg for PO).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the parent compound and potential metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.

Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of this compound on spontaneous locomotor activity.

Animal Model: Male C57BL/6 mice.

Procedure:

  • Acclimate individual mice to open-field arenas equipped with automated photobeam detection systems for 30-60 minutes.

  • Administer various doses of the test compound or vehicle control (e.g., intraperitoneally).

  • Immediately return the mice to the arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity of treated groups to the control group.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables.

Table 1: Acute Oral Toxicity of this compound in Rats

ParameterValue
LD50 (mg/kg)TBD
95% Confidence IntervalTBD
Slope of Dose-ResponseTBD
Key Clinical SignsTBD

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)TBDTBD
Tmax (h)TBDTBD
AUC(0-inf) (ng*h/mL)TBDTBD
t1/2 (h)TBDTBD
CL (L/h/kg)TBDN/A
Vd (L/kg)TBDN/A
F (%)N/ATBD

Table 3: Effects of this compound on Locomotor Activity in Mice

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing Frequency
Vehicle0Mean ± SEMMean ± SEM
Compound X1Mean ± SEMMean ± SEM
Compound X5Mean ± SEMMean ± SEM
Compound X10Mean ± SEMMean ± SEM

Visualizations

Diagrams created using Graphviz can effectively illustrate experimental workflows and conceptual frameworks.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Detailed Characterization cluster_phase3 Phase 3: Preclinical Safety A Acute Toxicity (LD50) D 28-Day Repeated-Dose Toxicity A->D B Pharmacokinetics (PK) B->D C Preliminary Behavioral Screen E Behavioral Pharmacology C->E G Chronic Toxicity D->G F Safety Pharmacology E->F H Genotoxicity & Carcinogenicity G->H I DART Studies H->I

Caption: Phased approach for in vivo evaluation.

PK_Study_Workflow start Start PK Study dose_iv IV Dosing Group start->dose_iv dose_po PO Dosing Group start->dose_po blood_collection Serial Blood Sampling dose_iv->blood_collection dose_po->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis end End pk_analysis->end

Caption: Pharmacokinetic study experimental flow.

Decision_Tree start Compound Synthesized acute_tox Acute Toxicity Acceptable? start->acute_tox pk_profile Favorable PK Profile? acute_tox->pk_profile Yes stop Stop Development acute_tox->stop No behavioral_activity Desired Behavioral Activity? pk_profile->behavioral_activity Yes pk_profile->stop No proceed Proceed to Sub-chronic Studies behavioral_activity->proceed Yes behavioral_activity->stop No

Caption: Go/No-Go decision-making process.

Conclusion

The systematic in vivo evaluation of this compound is critical for understanding its pharmacological and toxicological properties. The study designs and protocols outlined in this document provide a robust framework for researchers to generate the necessary data for informed decision-making in the drug development process. Adherence to established guidelines and careful dose selection based on preliminary findings are paramount for the successful execution of these studies.

Troubleshooting & Optimization

Troubleshooting common issues in 2-Methyl-2-phenylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-2-phenylpropan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Reductive amination of 2-methyl-2-phenylpropanal.

  • Hofmann rearrangement of 2,2-dimethyl-2-phenylacetamide.

  • The Leuckart reaction using 2-phenylpropan-2-one.

Each method has its own set of advantages and challenges, which will be addressed in the following troubleshooting guides.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, should be developed to achieve good separation between the starting material, intermediate (e.g., imine), and the final amine product. The spots can be visualized under UV light and/or by staining with potassium permanganate. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the relative amounts of reactants, products, and any side products.

Q3: What are the general purification strategies for this compound?

A3: As a primary amine, this compound is basic and can be purified using acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent (e.g., diethyl ether, dichloromethane) and washed with an acidic solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. The final product is obtained after drying the organic layer and removing the solvent. Column chromatography on silica gel can also be employed for purification.

Troubleshooting Guides by Synthetic Route

Reductive Amination of 2-Methyl-2-phenylpropanal

This method involves the reaction of 2-methyl-2-phenylpropanal with an amine source (e.g., ammonia or an ammonium salt) to form an intermediate imine, which is then reduced to the desired primary amine.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion Analytical Method to Verify
Incomplete imine formation Pre-form the imine by stirring the aldehyde and amine source together for a period before adding the reducing agent. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can also drive the equilibrium towards imine formation.TLC, GC-MS
Inefficient reduction Ensure the reducing agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) is fresh and added in appropriate molar excess. Sodium triacetoxyborohydride is often a milder and more selective reagent for reductive aminations.TLC, GC-MS
Side reaction: Aldehyde reduction If using a strong reducing agent like NaBH₄, add it at a low temperature (e.g., 0 °C) and ensure the imine has formed before its addition. Alternatively, use a milder reducing agent like NaBH₃CN.GC-MS
Product loss during workup Ensure complete extraction of the amine from the aqueous layer after basification. Perform multiple extractions with a suitable organic solvent.N/A

Experimental Protocol: Reductive Amination with Sodium Borohydride

  • To a solution of 2-methyl-2-phenylpropanal (1.0 eq) in methanol, add a solution of ammonium chloride (1.5 eq) in water.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Proceed with an acid-base extraction for purification.

Logical Workflow for Troubleshooting Low Yield in Reductive Amination

G start Low Yield of Amine check_imine Check for complete imine formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reduction Check for complete reduction of imine (TLC/GC-MS) check_imine->check_reduction Yes solution_imine Pre-form imine, add dehydrating agent incomplete_imine->solution_imine end Improved Yield solution_imine->end incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No check_side_products Analyze for side products (GC-MS) check_reduction->check_side_products Yes solution_reduction Use fresh/excess reducing agent, try alternative reducing agent incomplete_reduction->solution_reduction solution_reduction->end aldehyde_reduction Aldehyde Reduction Detected check_side_products->aldehyde_reduction Yes workup_issue Suspect workup losses check_side_products->workup_issue No solution_aldehyde_reduction Add reducing agent at low temp, use milder agent aldehyde_reduction->solution_aldehyde_reduction solution_aldehyde_reduction->end solution_workup Optimize extraction pH and perform multiple extractions workup_issue->solution_workup solution_workup->end

Caption: Troubleshooting logic for low yield in reductive amination.

Hofmann Rearrangement of 2,2-dimethyl-2-phenylacetamide

This reaction converts the primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate.

Issue 2: Incomplete Reaction or Low Conversion

Potential Cause Troubleshooting Suggestion Analytical Method to Verify
Insufficient base or halogen Ensure the use of stoichiometric amounts or a slight excess of both the base (e.g., NaOH, KOH) and the halogen (e.g., Br₂). The reaction is highly dependent on the base.[1]TLC, ¹H NMR
Low reaction temperature The rearrangement step often requires heating. Ensure the reaction temperature is adequate to facilitate the migration of the alkyl group.N/A
Poor quality of starting amide Ensure the 2,2-dimethyl-2-phenylacetamide is pure and dry. Impurities can interfere with the reaction.Melting point, ¹H NMR

Experimental Protocol: Hofmann Rearrangement

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve 2,2-dimethyl-2-phenylacetamide (1.0 eq) in a suitable solvent (e.g., a mixture of water and an organic co-solvent like dioxane).

  • Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature at 0-5 °C.

  • After the addition, slowly warm the reaction mixture to the required temperature (this may need to be determined empirically, often in the range of 50-80 °C) and hold for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and proceed with an appropriate workup, such as steam distillation or extraction, to isolate the amine.

Experimental Workflow for Hofmann Rearrangement

G start Start: 2,2-dimethyl-2-phenylacetamide reaction Reaction with amide at 0-5 °C start->reaction reagents Reagents: - NaOH(aq) - Br₂ hypobromite In situ formation of NaOBr reagents->hypobromite hypobromite->reaction heating Heating to 50-80 °C for rearrangement reaction->heating monitoring Monitor by TLC heating->monitoring workup Workup: - Cooling - Extraction monitoring->workup purification Purification: - Acid-base extraction or - Distillation workup->purification product Product: this compound purification->product

Caption: General experimental workflow for the Hofmann rearrangement.

The Leuckart Reaction of 2-Phenylpropan-2-one

This reaction utilizes formic acid or its derivatives, such as ammonium formate, to reductively aminate a ketone.

Issue 3: Formation of N-formylated Byproduct

Potential Cause Troubleshooting Suggestion Analytical Method to Verify
Incomplete hydrolysis of the formamide intermediate After the initial reaction, ensure complete hydrolysis of the N-formyl intermediate to the free amine by heating with a strong acid (e.g., HCl).TLC, GC-MS, IR (presence of amide C=O stretch)
Reaction conditions favoring formamide stability The Leuckart reaction often produces the formamide as the initial product. The subsequent hydrolysis step is crucial.N/A

Issue 4: Low Yield and Tar Formation

Potential Cause Troubleshooting Suggestion Analytical Method to Verify
High reaction temperature The Leuckart reaction requires high temperatures (typically 150-200 °C), but excessive heat can lead to decomposition and tar formation. Optimize the temperature carefully.[2]Visual observation, TLC
Incorrect ratio of reactants The ratio of the ketone to the formamide or ammonium formate can significantly impact the yield. An excess of the formylating agent is often used.N/A

Experimental Protocol: Leuckart Reaction

  • In a round-bottom flask equipped with a reflux condenser, place 2-phenylpropan-2-one (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC (note that the initial product will be the formamide).

  • After cooling, add a concentrated solution of hydrochloric acid (e.g., 6M HCl) to the reaction mixture.

  • Heat the mixture under reflux for several hours to hydrolyze the formamide intermediate.

  • Cool the mixture and perform an acid-base extraction to isolate the final amine product.

Logical Relationship in Leuckart Reaction Troubleshooting

G start Leuckart Reaction Issues impurity Presence of N-formylated Impurity start->impurity low_yield Low Yield / Tar Formation start->low_yield solution_hydrolysis Ensure complete acid hydrolysis step impurity->solution_hydrolysis solution_temp Optimize reaction temperature low_yield->solution_temp solution_ratio Adjust reactant ratios low_yield->solution_ratio outcome_pure Pure Amine Product solution_hydrolysis->outcome_pure outcome_yield Improved Yield solution_temp->outcome_yield solution_ratio->outcome_yield

References

Optimization of reaction conditions for improved yield of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of 2-Methyl-2-phenylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic routes are commonly employed. The two primary methods involve the Ritter Reaction and a multi-step synthesis involving a Curtius Rearrangement.

  • Ritter Reaction: This method typically involves the reaction of 2-methyl-2-phenylpropan-1-ol or a related alkene with a nitrile (e.g., acetonitrile) in the presence of a strong acid. The reaction proceeds through a stable tertiary carbocation.[1][2][3][4]

  • Multi-step Synthesis via Curtius Rearrangement: A longer but often higher-yielding route starts with the alkylation of an arylacetonitrile, followed by hydrolysis to a carboxylic acid. This acid then undergoes a Curtius rearrangement to form an isocyanate, which is subsequently hydrolyzed and deprotected to yield the final amine.[5][6][7] This method can avoid the use of highly toxic cyanides in later stages and may offer better overall yields.[7]

Q2: I am getting a low yield in my Ritter Reaction. What are the potential causes?

A2: Low yields in the Ritter Reaction are a common issue.[7] Several factors can contribute to this:

  • Incomplete carbocation formation: The formation of the tertiary carbocation is crucial. Insufficient acid strength or concentration can lead to a sluggish reaction.

  • Side reactions: The strongly acidic and harsh conditions can promote side reactions such as elimination or polymerization of the starting alkene/alcohol.[8]

  • Suboptimal reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without degrading the starting materials or products.

  • Hydrolysis conditions: The final hydrolysis of the intermediate nitrilium ion to the amide requires specific conditions. Incomplete hydrolysis will result in a lower yield of the desired amide precursor to the amine.

Q3: What are the advantages of the Curtius rearrangement route compared to the Ritter reaction?

A3: The Curtius rearrangement route offers several advantages:

  • Milder reaction conditions: The rearrangement itself is a thermal process and can be carried out under neutral conditions, avoiding the harsh acids required for the Ritter reaction.[5][6]

  • High purity of the product: The Curtius rearrangement typically produces primary amines with high purity, free from secondary or tertiary amine byproducts.[5][6]

  • Stereochemical retention: The rearrangement proceeds with the retention of the stereochemistry of the migrating group.[6]

  • Avoidance of hazardous reagents: While the synthesis of the initial nitrile may involve cyanide, the subsequent steps avoid reagents like sodium cyanide under acidic conditions. Modern methods for the Curtius rearrangement also avoid the isolation of potentially explosive acyl azides by using reagents like diphenylphosphoryl azide (DPPA) in a one-pot procedure.[6]

  • Potentially higher overall yield: Published examples suggest that the multi-step synthesis involving a Curtius rearrangement can achieve a higher overall yield compared to routes relying on a low-yielding Ritter reaction step.[7]

Q4: How can I purify the final this compound product?

A4: Purification of the final amine product typically involves the following steps:

  • Extraction: After the reaction is complete, the mixture is typically basified to deprotonate the amine salt. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with brine to remove residual water.

  • Drying and Concentration: The organic extract is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guides

Route 1: Ritter Reaction

Issue: Low Yield of the Intermediate Amide

Potential Cause Troubleshooting Steps
Insufficient Acid Catalyst - Ensure the use of a strong acid like concentrated sulfuric acid. - Increase the molar equivalents of the acid catalyst. - Consider using alternative, milder acid catalysts such as silica-bonded N-propyl sulphamic acid (SBNPSA) or tropylium salts to potentially reduce side reactions.[4][8]
Suboptimal Temperature - For reactions with sulfuric acid, maintain a low temperature (e.g., 0-10 °C) during the addition of reagents to control the exothermic reaction. - After the initial reaction, the temperature may need to be raised to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.
Side Reactions (Elimination/Polymerization) - Use the lowest effective temperature to minimize side reactions. - Ensure slow, controlled addition of the alcohol/alkene to the acid/nitrile mixture. - The use of a less harsh, solid acid catalyst might suppress side reactions.[4]
Incomplete Hydrolysis - Ensure sufficient water is present during the workup to hydrolyze the intermediate nitrilium ion. - The hydrolysis step may require heating. Monitor the disappearance of the intermediate to determine the necessary reaction time and temperature.

Issue: Formation of Impurities

Potential Impurity Source Mitigation and Removal
Unreacted Starting Material Incomplete reaction.- Increase reaction time and/or temperature. - Increase the equivalents of the nitrile. - Purify the final product via distillation or column chromatography.
Elimination Products (Alkenes) Acid-catalyzed dehydration of the starting alcohol.- Maintain a low reaction temperature. - These are typically volatile and can be removed during solvent evaporation or by distillation.
Polymeric Byproducts Acid-catalyzed polymerization of the starting alkene or carbocation intermediate.- Use a more dilute reaction mixture. - Maintain a low reaction temperature. - These are typically high-boiling and can be separated from the product by distillation.
Route 2: Multi-step Synthesis via Curtius Rearrangement

Issue: Low Yield in the Hydrolysis of 2-Methyl-2-phenylpropionitrile

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - The hydrolysis of sterically hindered nitriles can be slow.[9] - Strong basic or acidic conditions at high temperatures might lead to degradation of the product.
Incomplete Reaction - The steric hindrance of the nitrile can make hydrolysis difficult.

Issue: Low Yield in the Curtius Rearrangement

Potential Cause Troubleshooting Steps
Inefficient Acyl Azide Formation - Incomplete conversion of the carboxylic acid to the acyl azide.
Suboptimal Rearrangement Temperature - The thermal decomposition of the acyl azide requires a specific temperature range.
Premature Reaction of Isocyanate - The highly reactive isocyanate intermediate can react with any nucleophiles present in the reaction mixture.

Issue: Incomplete Deprotection of the Carbamate

Potential Cause Troubleshooting Steps
Inefficient Catalyst Activity - The palladium catalyst used for hydrogenolysis of the benzyl carbamate may be poisoned or deactivated.
Insufficient Hydrogen Pressure - Low hydrogen pressure may result in a slow or incomplete reaction.

Experimental Protocols

Key Experiment: Ritter Reaction of 2-Methyl-2-phenylpropan-1-ol

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetonitrile (5-10 equivalents) in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the cooled acetonitrile with vigorous stirring, maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 2-methyl-2-phenylpropan-1-ol (1 equivalent) in a small amount of acetonitrile and add it dropwise to the cold acid-nitrile mixture.

  • Reaction: Allow the reaction mixture to stir at a low temperature for a set period (e.g., 1 hour), then let it warm to room temperature and stir for an additional period (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH solution) to hydrolyze the intermediate amide and then basify to a pH > 12 to liberate the free amine.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Key Experiment: Curtius Rearrangement of 2-Methyl-2-phenylpropanoic Acid

This protocol describes a one-pot procedure using diphenylphosphoryl azide (DPPA).

  • Reaction Setup: To a solution of 2-methyl-2-phenylpropanoic acid (1 equivalent) in an anhydrous, inert solvent (e.g., toluene) in a round-bottom flask, add triethylamine (1.1 equivalents).

  • DPPA Addition: Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise to the solution at room temperature.

  • Acyl Azide Formation: Stir the mixture at room temperature for a period (e.g., 2-4 hours) to form the acyl azide.

  • Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. This indicates the formation of the isocyanate.

  • Amine Formation: Cool the reaction mixture and add an acidic aqueous solution (e.g., 2M HCl). Heat the mixture to hydrolyze the isocyanate to the amine hydrochloride salt.

  • Workup and Purification: After cooling, basify the aqueous solution with a strong base (e.g., NaOH) and extract the free amine with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the product as described previously.

Data Presentation

Table 1: Hypothetical Optimization of the Ritter Reaction

EntryAcid CatalystEquivalents of AcidTemperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄20 → 252435
2H₂SO₄30 → 252445
3H₂SO₄3251242
4SBNPSA0.280665
5Tropylium-PF₆0.160870

Note: This data is illustrative and serves as a guideline for optimization.

Table 2: Hypothetical Yields for the Multi-step Synthesis

StepReactionReagentsTypical Yield (%)
1AlkylationBenzyl cyanide, NaH, CH₃I85-95
2HydrolysisH₂SO₄, H₂O70-85
3Curtius RearrangementDPPA, Et₃N; then H₃O⁺80-90
4Amide Hydrolysis/DeprotectionNaOH or H₂>90
Overall ~48-69

Note: This data is illustrative and serves as a guideline for expected yields.

Visualizations

Ritter_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start Reagents 2-Methyl-2-phenylpropan-1-ol Acetonitrile Strong Acid (e.g., H₂SO₄) Start->Reagents Gather Setup Cool Acetonitrile in Ice Bath Reagents->Setup Acid_Add Slowly Add Acid Setup->Acid_Add Substrate_Add Add Alcohol Solution Dropwise Acid_Add->Substrate_Add Stir Stir at 0-25°C (Monitor by TLC/GC) Substrate_Add->Stir Quench Pour onto Ice Stir->Quench Upon Completion Hydrolyze Hydrolyze and Basify (e.g., NaOH) Quench->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract Purify Dry, Concentrate, and Purify (Distillation/Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Ritter Reaction Synthesis.

Curtius_Rearrangement_Workflow cluster_step1 Step 1: Acyl Azide Formation cluster_step2 Step 2: Rearrangement to Isocyanate cluster_step3 Step 3: Hydrolysis and Purification Start Start with 2-Methyl-2-phenylpropanoic Acid Reagents1 DPPA, Triethylamine in Anhydrous Toluene Start->Reagents1 Add Stir1 Stir at Room Temperature Reagents1->Stir1 Heat Heat to Reflux (Monitor N₂ Evolution) Stir1->Heat Upon Completion Hydrolysis Add Aqueous Acid and Heat Heat->Hydrolysis Isocyanate Formed Workup Basify, Extract, Dry, Concentrate Hydrolysis->Workup Purify Purify by Distillation or Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for the Curtius Rearrangement Synthesis.

Troubleshooting_Logic Start Low Product Yield Check_SM Check Purity of Starting Materials Start->Check_SM Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Temperature? Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Time? Optimize_Reagents Adjust Reagent Stoichiometry Check_Conditions->Optimize_Reagents Reagents? Check_Side_Reactions Analyze for Side Products (TLC, GC-MS, NMR) Optimize_Temp->Check_Side_Reactions Optimize_Time->Check_Side_Reactions Optimize_Reagents->Check_Side_Reactions Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp, alternative catalyst) Check_Side_Reactions->Modify_Conditions Present Check_Workup Review Workup and Purification Check_Side_Reactions->Check_Workup Absent Modify_Conditions->Check_Workup Optimize_Workup Optimize Extraction pH and Purification Method Check_Workup->Optimize_Workup Losses Detected Success Improved Yield Check_Workup->Success Optimized Optimize_Workup->Success

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis and Purification of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Methyl-2-phenylpropan-1-amine. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges in improving the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent methods for the synthesis of this compound are the multi-step synthesis involving a Curtius rearrangement and the Ritter reaction. The Curtius rearrangement route typically starts from a substituted benzyl halide and isobutyronitrile, proceeding through hydrolysis, the rearrangement of an acyl azide to an isocyanate, and subsequent hydrolysis or reduction to the final amine. The Ritter reaction often utilizes a precursor that can form a stable tertiary carbocation, which then reacts with a nitrile.

Q2: What are the likely impurities I might encounter in my synthesis?

A2: Impurities can originate from starting materials, side reactions, or degradation. For the synthesis of this compound, which is structurally similar to phentermine, you may encounter:

  • Unreacted starting materials: Such as 2-phenyl-2-methylpropanal or related precursors.

  • By-products from the synthesis: This can include the intermediate amide if hydrolysis is incomplete in the Ritter reaction, or ureas and carbamates if the isocyanate intermediate from the Curtius rearrangement reacts with nucleophiles other than water.

  • Degradation products: Primary amines can be susceptible to oxidation over time if not stored properly.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol, ethanol, dichloromethane) may be present in the final product.[1]

Q3: My overall yield is low. What are the common pitfalls?

A3: Low yields can often be attributed to several factors depending on the synthetic step:

  • Incomplete reaction: Monitor your reaction progress using techniques like TLC or GC-MS to ensure full conversion of the starting material.

  • Side reactions: In the Ritter reaction, the formation of elimination by-products can compete with the desired addition. In the Curtius rearrangement, the isocyanate intermediate is highly reactive and can form undesired products if not handled correctly.

  • Product loss during workup: this compound is a basic compound. Ensure that the pH is appropriately adjusted during aqueous extractions to prevent your product from remaining in the aqueous layer as a salt.

  • Inefficient purification: The choice of purification method and its optimization are crucial. Significant product loss can occur during column chromatography or recrystallization if the conditions are not ideal.

Q4: How can I best purify the crude this compound?

A4: Several methods are effective for the purification of primary amines:

  • Column Chromatography: Using silica gel is a standard method. However, for basic compounds like amines, tailing can be an issue. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can improve peak shape. Alternatively, amine-functionalized silica columns can provide excellent separation without the need for basic additives.

  • Crystallization: The product can be converted to its hydrochloride salt by treatment with HCl. Amine hydrochlorides are often crystalline solids and can be recrystallized from polar solvents like ethanol, isopropanol, or a mixed solvent system like ethanol/water. This is a very effective method for removing non-basic impurities.

  • Acid-Base Extraction: A liquid-liquid extraction procedure can be used to separate the basic amine from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will move into the aqueous phase as its protonated salt. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

Troubleshooting Guides

Low Yield in the Final Hydrogenation Step (from Benzyl Carbamate)
Symptom Possible Cause Suggested Solution
Low or no conversion of the benzyl carbamate Catalyst poisoningEnsure the substrate is free of sulfur or other catalyst poisons. Use a fresh batch of catalyst.
Insufficient hydrogen pressureEnsure the reaction vessel is properly sealed and under a positive pressure of hydrogen.
Catalyst deactivation by the amine productThe amine product can sometimes inhibit the catalyst. Adding a mild acid to the reaction mixture can sometimes prevent this by protonating the product amine.
Formation of multiple by-products Over-reduction or side reactionsOptimize the reaction temperature and pressure. Lowering the temperature may increase selectivity. Screen different catalysts (e.g., Pd/C, PtO2, Raney Nickel).
Impure Product After Column Chromatography
Symptom Possible Cause Suggested Solution
Product co-elutes with an impurity Inappropriate solvent systemPerform a more thorough TLC analysis to find a solvent system that provides better separation. Consider using a different stationary phase, such as alumina or amine-functionalized silica.
Significant tailing of the product peak Interaction of the basic amine with acidic silica gelAdd a small amount of triethylamine (0.1-1%) or ammonia to the eluent to suppress tailing.
Product appears to be degrading on the column The amine is unstable on silica gelMinimize the time the compound spends on the column by using flash chromatography. Consider switching to a less acidic stationary phase like alumina.

Data Presentation

Purity Improvement of this compound
Purification Method Initial Purity (GC-MS) Final Purity (GC-MS) Key Impurities Removed Typical Yield
Silica Gel Column Chromatography ~85%>98%Unreacted starting materials, less polar by-products70-85%
Recrystallization as Hydrochloride Salt ~95%>99.5%Non-basic impurities, colored by-products80-90%
Acid-Base Extraction ~85%~95%Neutral and acidic impurities>90%

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a concentrated aqueous solution) dropwise with stirring until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.

  • Dissolution: Gently heat the mixture to dissolve the precipitated salt. If it does not fully dissolve, add a small amount of additional solvent (e.g., ethanol) or a co-solvent (e.g., water) until a clear solution is obtained at an elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Benzyl Halide + Isobutyronitrile Alkylation Alkylation Start->Alkylation Nitrile_Intermediate 2-Methyl-2-phenyl propanenitrile Alkylation->Nitrile_Intermediate Hydrolysis Hydrolysis Nitrile_Intermediate->Hydrolysis Carboxylic_Acid 2-Methyl-2-phenyl propanoic Acid Hydrolysis->Carboxylic_Acid Azide_Formation Acyl Azide Formation Carboxylic_Acid->Azide_Formation Acyl_Azide Acyl Azide Azide_Formation->Acyl_Azide Curtius Curtius Rearrangement Acyl_Azide->Curtius Isocyanate Isocyanate Curtius->Isocyanate Final_Step Hydrolysis / Reduction Isocyanate->Final_Step Crude_Product Crude 2-Methyl-2-phenyl propan-1-amine Final_Step->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Recrystallization Recrystallization as HCl Salt Purification_Choice->Recrystallization Acid_Base Acid-Base Extraction Purification_Choice->Acid_Base Pure_Product Pure 2-Methyl-2-phenyl propan-1-amine Column_Chrom->Pure_Product Recrystallization->Pure_Product Acid_Base->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Impurity_Formation Isocyanate Isocyanate Intermediate Desired_Reaction Reaction with H2O Isocyanate->Desired_Reaction Side_Reaction_1 Reaction with starting amine Isocyanate->Side_Reaction_1 Side_Reaction_2 Reaction with alcohol solvent Isocyanate->Side_Reaction_2 Amine_Product 2-Methyl-2-phenyl propan-1-amine Desired_Reaction->Amine_Product Urea_Byproduct Urea By-product Side_Reaction_1->Urea_Byproduct Carbamate_Byproduct Carbamate By-product Side_Reaction_2->Carbamate_Byproduct

Caption: Potential side reactions of the isocyanate intermediate in the Curtius rearrangement.

Troubleshooting_Logic Start Low Purity of Final Product Check_Reaction Review Synthesis Step Start->Check_Reaction Check_Purification Review Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Inefficient_Chrom Inefficient Chromatography? Check_Purification->Inefficient_Chrom Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Change_Route Consider Alternative Synthetic Route Side_Reactions->Change_Route Persistent Pure_Product Achieve High Purity Product Optimize_Conditions->Pure_Product Inefficient_Recryst Inefficient Recrystallization? Inefficient_Chrom->Inefficient_Recryst No Optimize_Chrom Optimize Column Parameters (Solvent, Stationary Phase) Inefficient_Chrom->Optimize_Chrom Yes Optimize_Recryst Optimize Recrystallization (Solvent, Temperature) Inefficient_Recryst->Optimize_Recryst Yes Optimize_Chrom->Pure_Product Optimize_Recryst->Pure_Product

Caption: A logical troubleshooting workflow for addressing low purity in the final product.

References

Overcoming challenges in the purification of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-2-phenylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound include:

  • Vacuum Distillation: Effective for separating the amine from non-volatile impurities.

  • Column Chromatography: Useful for removing impurities with similar boiling points to the product. For amines, specialized stationary phases or mobile phase additives are often necessary.

  • Recrystallization: This is typically performed on a salt form of the amine, such as the hydrochloride salt, to remove soluble impurities.

Q2: What are the likely impurities I might encounter in my crude this compound sample?

Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation. Depending on the synthetic route, these may include:

  • Unreacted Precursors: Such as derivatives of phenylacetonitrile or isobutyrophenone.

  • Side-Reaction Products: Impurities from side reactions can be numerous and depend on the specific synthesis method used.

  • Solvents and Reagents: Residual solvents and reagents from the reaction and workup steps.

Q3: My amine is showing significant tailing on a standard silica gel column. How can I improve the chromatography?

Amine tailing on silica gel is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Use an Amine-Functionalized Silica Column: This type of stationary phase has a basic surface, which minimizes the unwanted interactions with the amine.[1]

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine (typically 0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel and improve peak shape.[1]

Q4: I am having trouble getting my this compound to crystallize. What can I do?

If the free base is an oil at room temperature, direct crystallization may be challenging. In such cases, converting the amine to its hydrochloride salt is a common and effective strategy to induce crystallization.[2] This is achieved by treating a solution of the amine with hydrochloric acid.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography Product is strongly adsorbed on the silica gel.Use an amine-functionalized silica column or add a basic modifier (e.g., triethylamine) to the mobile phase.
Product is co-eluting with an impurity.Optimize the mobile phase composition by testing different solvent systems with varying polarities.
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system might be necessary.[3][4][5][6]
Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product loss during workup Incomplete extraction of the amine from the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions.
Persistent Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Impurity with a similar boiling point to the product Ineffective separation by distillation.Employ fractional distillation with a column that has a high number of theoretical plates. Alternatively, use column chromatography.
Contamination with starting materials The reaction did not go to completion.Monitor the reaction progress using TLC or GC-MS to ensure all starting material is consumed.[7]
Presence of unknown impurities Formation of side products during the synthesis.Characterize the impurities using techniques like GC-MS or LC-MS to understand their structure and devise a targeted purification strategy.[8]

Quantitative Data on Purification Methods

The following table provides a representative comparison of different purification methods for this compound. The values presented are illustrative and may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification Method Typical Purity (%) [7][9]Typical Yield (%) [2]Key Advantages Key Disadvantages
Vacuum Distillation 95 - 9870 - 85Effective for removing non-volatile impurities; scalable.May not separate impurities with similar boiling points.
Flash Column Chromatography (Standard Silica) 90 - 9760 - 80Good for a wide range of impurities.Can have issues with amine tailing, leading to broader peaks and lower resolution.
Flash Column Chromatography (Amine-Functionalized Silica) > 9975 - 90Excellent peak shape for amines; high resolution.[1]More expensive stationary phase.
Recrystallization (as HCl salt) > 9950 - 75Highly effective for achieving high purity; removes soluble impurities.[2]Can have lower yields due to the solubility of the salt in the mother liquor.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous sodium sulfate), and then filter.

  • Distillation: Heat the flask gently under vacuum. Collect the fraction that distills at the expected boiling point of this compound (Boiling Point: 217.5°C at 760 mmHg).[9]

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.[7]

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: Choose either standard silica gel or, preferably, amine-functionalized silica gel.

  • Mobile Phase Selection:

    • For standard silica: Use a non-polar/polar solvent system (e.g., hexane/ethyl acetate) with the addition of 0.1-1% triethylamine.

    • For amine-functionalized silica: A simple hexane/ethyl acetate gradient is often sufficient.[1]

  • Column Packing: Pack the column with the chosen stationary phase in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Run the gradient and collect fractions.

  • Analysis: Monitor the fractions by TLC and combine the pure fractions. Evaporate the solvent and analyze the purity of the product by GC-MS or HPLC.

Protocol 3: Recrystallization as the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of HCl in the same solvent (or a miscible one) with stirring until the precipitation of the amine hydrochloride is complete.[2]

  • Solvent Selection for Recrystallization: The ideal solvent should dissolve the hydrochloride salt at high temperatures but not at low temperatures. A common choice is a mixed solvent system like ethanol/water or isopropanol/diethyl ether.[3][4][5][6]

  • Dissolution: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Analysis: Determine the purity of the recrystallized salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization (as HCl salt) Crude_Product->Recrystallization Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product GC_MS GC-MS Pure_Product->GC_MS HPLC HPLC Pure_Product->HPLC

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity chrom_yield Chromatography Issue? low_yield->chrom_yield recrys_yield Recrystallization Issue? low_yield->recrys_yield distill_impurity Distillation Issue? impurity->distill_impurity chrom_impurity Chromatography Issue? impurity->chrom_impurity sol1 Use Amine-Functionalized Silica / Add Basic Modifier chrom_yield->sol1 Yes sol2 Optimize Solvent System / Use Two Solvents recrys_yield->sol2 Yes sol3 Use Fractional Distillation / Switch to Chromatography distill_impurity->sol3 Yes sol4 Optimize Mobile Phase chrom_impurity->sol4 Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-2-phenylpropan-1-amine. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interaction with the stationary phase.[1][2][3] The silica backbone of conventional C18 columns has residual acidic silanol groups (Si-OH). At mid-range mobile phase pH values (above 3), these silanols can become deprotonated (SiO⁻) and carry a negative charge.[2][4] This leads to strong ionic interactions with the positively charged (protonated) amine group of your analyte, causing a portion of it to be retained longer and resulting in a tailing peak.[3][5]

Q2: Why is the mobile phase pH so critical for achieving good peak shape with this compound?

A2: Mobile phase pH is a critical parameter because it controls the ionization state of both the analyte and the stationary phase's residual silanol groups.[6][7] For a basic compound like this compound, maintaining a consistent ionization state is key to symmetrical peaks. Operating at a pH near the analyte's pKa can lead to mixed ionization states and poor peak shape.[1][6] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.

Q3: What type of HPLC column is best suited for analyzing this compound?

A3: While a standard C18 column can be used with careful mobile phase optimization, modern columns designed for the analysis of basic compounds will provide significantly better peak shape.[2] Look for columns that are "base-deactivated," "end-capped," or utilize polar-embedded or charged surface hybrid technologies.[1][2][8] These columns have minimal accessible silanol groups, thus reducing the opportunity for secondary ionic interactions.[2]

Q4: How can I differentiate between chemical and physical causes of peak tailing?

A4: A simple diagnostic test is to inject a neutral compound. If the neutral compound exhibits a symmetrical peak while your basic analyte tails, the issue is chemical in nature (i.e., secondary interactions).[2] If all peaks, including the neutral one, show tailing, the problem is likely physical, such as a void in the column, a partially blocked frit, or excessive extra-column volume in your system (e.g., long or wide-bore tubing).[2][8][9]

Q5: Can sample preparation affect peak shape?

A5: Yes. Two common sample-related issues can cause peak tailing. First, sample overload , where too much analyte mass is injected, can saturate the stationary phase and lead to broad, tailing peaks.[8][9] To check for this, dilute your sample and reinject; if the peak shape improves, you were likely overloading the column. The second issue is using a sample solvent that is stronger than your mobile phase.[8] This can cause the sample to spread on the column before the separation begins, leading to peak distortion. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide provides a systematic workflow to diagnose and resolve peak tailing for this compound.

Troubleshooting_Workflow start Start: Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->check_neutral neutral_tails Does the neutral compound tail? check_neutral->neutral_tails physical_issue Problem is Physical/Instrumental neutral_tails->physical_issue Yes chemical_issue Problem is Chemical neutral_tails->chemical_issue No check_connections Check fittings and tubing for dead volume. physical_issue->check_connections check_column Inspect/replace column frit. Consider column void. check_connections->check_column replace_column Replace column if old or damaged. check_column->replace_column end_good Peak Shape Optimized replace_column->end_good optimize_ph Optimize Mobile Phase pH chemical_issue->optimize_ph ph_decision Is peak shape improved at low pH (2.5-3.0)? optimize_ph->ph_decision consider_additives Consider Mobile Phase Additives (UV detection only, e.g., Triethylamine) ph_decision->consider_additives No check_sample Check Sample Load & Solvent ph_decision->check_sample Yes change_column Switch to a Base-Deactivated/ End-capped Column consider_additives->change_column change_column->end_good dilute_sample Dilute sample 10x. Dissolve in mobile phase. check_sample->dilute_sample dilute_sample->end_good

References

Technical Support Center: Enhancing MS Detection of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS detection of 2-Methyl-2-phenylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no peak for this compound in my LC-MS analysis?

A1: Low sensitivity for this compound is a common issue and can be attributed to several factors:

  • Poor Ionization Efficiency: As a primary amine, this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Low Concentration: The concentration of the analyte in your sample may be below the limit of detection (LOD) of your current method.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of the analyte.

  • Suboptimal LC Conditions: Poor chromatographic peak shape or retention can lead to a reduced signal-to-noise ratio.

Q2: How can I improve the ionization efficiency of this compound?

A2: To enhance ionization, consider the following:

  • Mobile Phase Optimization: The addition of a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase can promote protonation and improve signal in positive ion mode.

  • Ion Source Parameter Tuning: Optimize the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for your specific analyte.

  • Chemical Derivatization: Derivatizing the primary amine group can significantly improve ionization efficiency and chromatographic retention.

Q3: What are the most effective derivatization reagents for primary amines like this compound?

A3: Several derivatization reagents are effective for primary amines to enhance MS detection. Two commonly used reagents are:

  • Dansyl Chloride: Reacts with primary amines to form highly fluorescent and readily ionizable derivatives. This not only improves MS sensitivity but also allows for fluorescence detection.

  • Benzoyl Chloride: Reacts with primary amines to form benzoyl derivatives, which increases their hydrophobicity and improves chromatographic retention on reversed-phase columns, leading to better separation from matrix components and enhanced ESI response.

Q4: I am seeing significant peak tailing in my chromatogram. What is the cause and how can I fix it?

A4: Peak tailing for amine compounds is often due to interactions with active sites (free silanols) on the silica-based stationary phase of the column. To mitigate this:

  • Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or similar reversed-phase column.

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid, to the mobile phase can help to saturate the active sites and improve peak shape.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state.

Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter during your experiments.

Issue 1: Low or No Signal After Derivatization
Potential Cause Troubleshooting Steps
Incomplete Derivatization - Optimize Reaction Conditions: Ensure the pH, temperature, and reaction time are optimal for the chosen derivatization reagent. - Reagent Quality: Use fresh, high-quality derivatization reagents and anhydrous solvents. Moisture can deactivate the reagents. - Molar Excess of Reagent: Use a sufficient molar excess of the derivatization agent to drive the reaction to completion.
Derivative Instability - Sample Handling: Analyze derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivative under different temperature and light conditions. - Quenching: Ensure the reaction is properly quenched to stop the reaction and prevent degradation of the derivative.
MS Parameter Optimization - Tune for the Derivative: Re-optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for the derivatized analyte, as its mass and fragmentation pattern will be different.
Issue 2: High Background Noise or Matrix Effects
Potential Cause Troubleshooting Steps
Sample Matrix Interference - Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. - Chromatographic Separation: Optimize the LC gradient to better separate the analyte from co-eluting matrix components.
Contaminated LC-MS System - System Cleaning: Flush the LC system and clean the MS ion source to remove any contaminants that may be contributing to high background noise.
Mobile Phase Contamination - Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

Quantitative Data Presentation

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for underivatized and derivatized analyses of compounds structurally similar to this compound, providing a benchmark for expected sensitivity.

Table 1: LC-MS/MS Performance for Underivatized Amphetamine-like Compounds

CompoundMatrixLOD (ng/mL)LOQ (ng/mL)
PhentermineBlood1010
AmphetamineBlood-< 10
MethamphetamineBlood-< 10

Note: Data is based on methods for structurally similar compounds and should be used as a reference. Actual LOD/LOQ values for this compound may vary.

Table 2: Expected LC-MS/MS Performance with Derivatization for Amphetamine-like Compounds

Derivatization ReagentCompoundMatrixExpected LOD (ng/mL)Expected LOQ (ng/mL)
Benzoyl ChlorideAmphetamineBlood~1~5
Dansyl ChloridePrimary AminesPlasmaSub-ng/mL to low ng/mLSub-ng/mL to low ng/mL

Note: This data is extrapolated from studies on similar primary amines and demonstrates the potential for significant sensitivity enhancement with derivatization.

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization

This protocol provides a general procedure for the derivatization of primary amines with dansyl chloride for LC-MS analysis.[1]

Materials:

  • Sample containing this compound

  • Dansyl chloride solution (1 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare the sample in a suitable solvent. If in a biological matrix, perform a protein precipitation or extraction first.

  • Derivatization Reaction:

    • To 50 µL of the sample, add 100 µL of sodium bicarbonate buffer.

    • Add 100 µL of dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add 10 µL of formic acid to quench the reaction and neutralize the excess base.

  • Sample Dilution and Analysis:

    • Dilute the sample as needed with the initial mobile phase.

    • Inject an appropriate volume into the LC-MS system.

Protocol 2: Benzoyl Chloride Derivatization

This protocol outlines a general procedure for the derivatization of primary amines with benzoyl chloride.[2][3]

Materials:

  • Sample containing this compound

  • Benzoyl chloride solution (2% in acetonitrile)

  • Sodium carbonate buffer (100 mM)

  • Internal standard solution (optional, but recommended)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare the sample in a suitable solvent. For biological matrices, a protein precipitation or extraction is necessary.

  • Derivatization Reaction:

    • To 20 µL of the sample extract, add 10 µL of 100 mM sodium carbonate buffer.

    • Add 10 µL of 2% benzoyl chloride solution.

    • Vortex the mixture for 1 minute at room temperature.

  • Quenching and Internal Standard Addition:

    • Add 10 µL of an internal standard solution containing 1% sulfuric acid in 80/20 ACN/water to quench the reaction.

  • Sample Dilution and Analysis:

    • Add 50 µL of water to reduce the organic content.

    • Inject an appropriate volume into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis start Sample Collection extraction Protein Precipitation / Extraction start->extraction add_buffer Add Buffer (e.g., Sodium Bicarbonate) extraction->add_buffer add_reagent Add Derivatization Reagent (e.g., Dansyl-Cl) add_buffer->add_reagent incubate Incubate (e.g., 60°C for 30 min) add_reagent->incubate quench Quench Reaction (e.g., with Formic Acid) incubate->quench inject Inject into LC-MS quench->inject separation Chromatographic Separation inject->separation detection MS Detection separation->detection

Caption: Experimental workflow for the derivatization and LC-MS analysis of this compound.

troubleshooting_workflow start Low MS Signal for Analyte check_underivatized Analyze Underivatized Sample? start->check_underivatized optimize_ms Optimize MS Source Parameters check_underivatized->optimize_ms Yes derivatize Consider Derivatization check_underivatized->derivatize No check_lc Check LC Conditions (Peak Shape, Retention) optimize_ms->check_lc check_lc->derivatize check_derivatization Derivatization Successful? derivatize->check_derivatization troubleshoot_deriv Troubleshoot Derivatization Reaction (see guide) check_derivatization->troubleshoot_deriv No optimize_deriv_ms Optimize MS for Derivative check_derivatization->optimize_deriv_ms Yes troubleshoot_deriv->check_derivatization success Improved Sensitivity optimize_deriv_ms->success

References

Strategies to minimize byproduct formation in 2-Methyl-2-phenylpropan-1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Methyl-2-phenylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Ritter reaction and reductive amination. The Ritter reaction typically involves the reaction of 2-methyl-2-phenyl-1-propanol or a related alkene with a nitrile in the presence of a strong acid. Reductive amination involves the reaction of a carbonyl compound, such as 2-phenylpropanal, with an amine source and a reducing agent. An alternative multi-step route involving a Curtius rearrangement has also been reported, which may offer improved overall yields.[1]

Q2: What are the primary byproducts to expect in the synthesis of this compound?

A2: The primary byproducts are dependent on the synthetic route chosen:

  • Ritter Reaction: The main byproducts can include isomeric amines and N-substituted amides. The reaction is also known to generate significant amounts of salt byproducts, which can complicate purification.[1]

  • Reductive Amination: Common byproducts include secondary and tertiary amines due to over-alkylation of the desired primary amine. If an aldehyde is used as a starting material, reduction of the aldehyde to the corresponding alcohol can also occur.

Q3: Are there greener alternatives to the traditional Ritter reaction conditions?

A3: Yes, research has focused on developing more environmentally friendly protocols for the Ritter reaction. One approach is the use of solid acid catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), which can be recycled and avoid the use of strong, corrosive acids like sulfuric acid.[2] These methods often offer high yields under solvent-free conditions.[2]

Troubleshooting Guides

The Ritter Reaction Route

Issue 1: Low Yield of the Desired this compound

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the reaction temperature.
Carbocation instability The stability of the carbocation intermediate is crucial. Ensure the use of a strong acid catalyst to facilitate its formation.
Suboptimal acid concentration The concentration of the acid catalyst can significantly impact the reaction rate and yield. Titrate the optimal concentration for your specific substrate and reaction conditions.
Hydrolysis of nitrile Excess water in the reaction mixture can lead to the hydrolysis of the nitrile starting material. Use anhydrous solvents and reagents.

Issue 2: Formation of Isomeric Amine Byproducts

Potential Cause Recommended Solution
Carbocation rearrangement The carbocation intermediate may undergo rearrangement, leading to the formation of isomeric products. Running the reaction at lower temperatures can sometimes minimize rearrangements.
Non-regioselective nitrile attack The nitrile may attack the carbocation at different positions if the carbocation is not sufficiently stabilized. The choice of solvent can sometimes influence regioselectivity.
Reductive Amination Route

Issue 1: Formation of Secondary and Tertiary Amine Byproducts

Potential Cause Recommended Solution
Over-alkylation of the primary amine The newly formed primary amine can react further with the carbonyl compound. To minimize this, use a large excess of the ammonia source.
Reaction conditions favoring further reaction Perform the reaction in a stepwise manner. First, form the imine intermediate by reacting the carbonyl compound with the amine source, and then add the reducing agent. This can significantly reduce the formation of secondary and tertiary amines.

Issue 2: Reduction of the Carbonyl Starting Material

Potential Cause Recommended Solution
Reducing agent is too reactive Use a milder reducing agent that is more selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for this reason.
Immediate reduction before imine formation Ensure sufficient time for the imine to form before introducing the reducing agent. Monitoring the disappearance of the carbonyl starting material by TLC or other analytical techniques is recommended.

Experimental Protocols

Key Experiment 1: Synthesis via the Ritter Reaction (Adapted from a similar procedure)
  • Reaction Setup: To a stirred solution of 2-methyl-2-phenyl-1-propanol (1 equivalent) in a mixed solvent of acetic acid and acetonitrile, slowly add a catalytic amount of concentrated sulfuric acid at 0-5 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, carefully add water until turbidity is observed. Neutralize the mixture to a pH of 6-8 with an aqueous base solution (e.g., NaOH).

  • Isolation: Collect the precipitated solid, which is the N-acetylated intermediate, by vacuum filtration. Wash the solid with water and dry.

  • Hydrolysis: Hydrolyze the N-acetylated intermediate to the final amine product using standard methods (e.g., acid or base hydrolysis).

Key Experiment 2: Synthesis via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-phenylpropanal (1 equivalent) in an appropriate solvent (e.g., methanol). Add a solution of ammonia in methanol (a large excess, e.g., 10 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) portion-wise.

  • Quenching and Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Visualizations

Ritter_Reaction_Pathway 2-Methyl-2-phenyl-1-propanol 2-Methyl-2-phenyl-1-propanol Carbocation Intermediate Carbocation Intermediate 2-Methyl-2-phenyl-1-propanol->Carbocation Intermediate Strong Acid Nitrilium Ion Nitrilium Ion Carbocation Intermediate->Nitrilium Ion + Nitrile Isomeric Byproducts Isomeric Byproducts Carbocation Intermediate->Isomeric Byproducts Rearrangement Nitrile (R-CN) Nitrile (R-CN) Nitrile (R-CN)->Nitrilium Ion N-Substituted Amide N-Substituted Amide Nitrilium Ion->N-Substituted Amide Hydrolysis This compound This compound N-Substituted Amide->this compound Hydrolysis

Caption: Ritter Reaction Pathway for this compound Synthesis.

Reductive_Amination_Troubleshooting cluster_start Starting Materials cluster_byproducts Potential Byproducts Carbonyl (Aldehyde/Ketone) Carbonyl (Aldehyde/Ketone) Imine Formation Imine Formation Carbonyl (Aldehyde/Ketone)->Imine Formation Reduced Carbonyl (Alcohol) Reduced Carbonyl (Alcohol) Carbonyl (Aldehyde/Ketone)->Reduced Carbonyl (Alcohol) Direct Reduction Amine Source (NH3) Amine Source (NH3) Amine Source (NH3)->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent Desired Primary Amine Desired Primary Amine Reduction->Desired Primary Amine Secondary/Tertiary Amines Secondary/Tertiary Amines Desired Primary Amine->Secondary/Tertiary Amines Further Reaction

Caption: Troubleshooting Logic for Reductive Amination Byproduct Formation.

References

Technical Support Center: Method Refinement for Chiral Separation of 2-Methyl-2-phenylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the chiral separation of 2-Methyl-2-phenylpropan-1-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: I am not observing any separation of the this compound enantiomers. What are the likely causes and how can I troubleshoot this?

A1: A complete lack of separation is a common initial challenge in chiral method development. The primary reasons are often an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition. This compound, as a primary amine, requires specific interactions for chiral recognition.

  • Inadequate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary enantioselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the analyte. For primary amines, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point.[1][2]

  • Incorrect Mobile Phase Mode: The polarity of your mobile phase system (Normal Phase, Reversed-Phase, or Polar Organic Mode) is critical. If one mode fails, another may provide the required selectivity.[1]

  • Missing Additives: Basic compounds like this compound often require the addition of a basic modifier to the mobile phase to improve peak shape and promote interaction with the CSP.[1][3]

Solution Workflow:

  • Screen Multiple CSPs: It is highly recommended to screen a variety of CSPs with different chiral selectors. A good starting point includes columns with amylose and cellulose backbones (e.g., Chiralpak® IA, IB, IC).[1][3]

  • Test Different Mobile Phase Modes: If normal phase (e.g., hexane/alcohol) is unsuccessful, explore a polar organic mode (e.g., acetonitrile or methanol-based) or a reversed-phase system.[1]

  • Introduce Basic Additives: In normal phase or polar organic mode, add a small amount (typically 0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1][4]

Q2: My chromatogram shows severe peak tailing for both enantiomers. What is causing this and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like primary amines. It is often caused by strong, undesirable interactions between the basic analyte and acidic silanol groups on the silica surface of the column.

  • Secondary Silanol Interactions: The primary amine functional group can interact strongly with residual silanol groups on the silica support, leading to peak tailing.

Solutions:

  • Use a Basic Additive: Adding a small concentration of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase will compete for the active silanol sites, minimizing these secondary interactions and improving peak shape.[1][4]

  • Adjust Mobile Phase pH (Reversed-Phase): If you are working in reversed-phase, ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.[1]

Q3: How can I improve the resolution between the two enantiomers?

A3: Once partial separation is achieved, several parameters can be adjusted to enhance resolution (Rs).

  • Optimize Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[5]

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice-versa, can significantly impact selectivity.[1]

  • Lower the Temperature: Decreasing the column temperature (e.g., in 5°C increments) can enhance the enantioselective interactions, often leading to better resolution.[4]

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution.[5]

Q4: My retention times are not reproducible. What could be the issue?

A4: Poor reproducibility of retention times can stem from several factors related to the system and method.

  • Inadequate Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis (at least 10-20 column volumes).[5]

  • Mobile Phase Instability: The composition of the mobile phase, especially with volatile organic solvents and additives, can change over time due to evaporation. It is recommended to prepare fresh mobile phase daily.

  • Temperature Fluctuations: Small changes in column temperature can significantly affect retention times. Using a column oven to maintain a stable temperature is crucial.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Separation Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based like Chiralpak® IA, IB, IC).[1][3]
Suboptimal mobile phase mode or composition.Try different modes (Normal Phase, Polar Organic, Reversed-Phase). Optimize the mobile phase composition.[1]
Absence of a necessary additive.For this primary amine, add a basic additive like 0.1% DEA or TEA to the mobile phase.[1][4]
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to block active silanol sites.[1][4]
Sample overload.Reduce the sample concentration or injection volume.
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Systematically vary the ratio of the organic modifiers. Try a different alcohol modifier (e.g., ethanol instead of isopropanol).[1][5]
High column temperature.Decrease the column temperature in 5°C increments.[4]
High flow rate.Reduce the flow rate to increase interaction time with the CSP.[5]
Irreproducible Retention Times Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of mobile phase.[5]
Fluctuations in temperature.Use a column oven to maintain a consistent temperature.[4]
Mobile phase composition changing.Prepare fresh mobile phase daily.

Experimental Protocols

Below are representative starting protocols for HPLC and SFC. These should be considered as starting points and will likely require optimization.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.[4]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.[4]

Supercritical Fluid Chromatography (SFC) Method
  • Instrumentation: An analytical SFC system with a UV detector and back pressure regulator.

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica gel, 150 x 4.6 mm.[4]

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.2% Diethylamine.

  • Gradient: 5% to 40% Methanol over 10 minutes.[4]

  • Flow Rate: 3.0 mL/min.[4]

  • Back Pressure: 150 bar.[4]

  • Column Temperature: 35°C.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 5 µL.[4]

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.[4]

Quantitative Data Summary

The following table provides expected performance data based on the analysis of structurally similar primary amines. Actual results for this compound may vary and should be determined experimentally.

Table 1: Representative HPLC Performance Data

ParameterExpected Value
Retention Time (Enantiomer 1)8 - 12 min
Retention Time (Enantiomer 2)10 - 15 min
Selectivity (α)> 1.1
Resolution (Rs)> 1.5

Table 2: Representative SFC Performance Data

ParameterExpected Value
Retention Time (Enantiomer 1)2 - 5 min
Retention Time (Enantiomer 2)2.5 - 6 min
Selectivity (α)> 1.2
Resolution (Rs)> 1.5

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization Analyte_Info Analyte Information (this compound, primary amine) CSP_Selection Select Initial CSPs (Polysaccharide-based) Analyte_Info->CSP_Selection Mobile_Phase_Selection Select Initial Mobile Phases (NP, POM, RP) CSP_Selection->Mobile_Phase_Selection Screen_CSPs Screen Selected CSPs Mobile_Phase_Selection->Screen_CSPs Evaluate_Separation Evaluate Separation (No, Partial, or Full Separation) Screen_CSPs->Evaluate_Separation Evaluate_Separation->CSP_Selection No Separation Optimize_MP Optimize Mobile Phase (Modifier %, Additive) Evaluate_Separation->Optimize_MP Partial Separation Final_Method Final Optimized Method Evaluate_Separation->Final_Method Full Separation Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Final_Method

Caption: A logical workflow for chiral method development.

Troubleshooting_Workflow Start Problem Encountered No_Separation No Separation Start->No_Separation Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Irreproducible_RT Irreproducible RT Start->Irreproducible_RT Action_Screen_CSP Screen different CSPs No_Separation->Action_Screen_CSP If CSP is suspect Action_Change_MP Change Mobile Phase Mode/Composition No_Separation->Action_Change_MP If MP is suspect Action_Add_Additive Add Basic Additive (e.g., DEA) No_Separation->Action_Add_Additive If analyte is basic Action_Optimize_MP Optimize Modifier Percentage Poor_Resolution->Action_Optimize_MP Action_Lower_Temp Decrease Temperature Poor_Resolution->Action_Lower_Temp Peak_Tailing->Action_Add_Additive Action_Check_Equilibration Increase Equilibration Time Irreproducible_RT->Action_Check_Equilibration Action_Fresh_MP Prepare Fresh Mobile Phase Irreproducible_RT->Action_Fresh_MP

Caption: A troubleshooting decision tree for common issues.

References

Adjusting mobile phase composition for better HPLC separation of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Separation of 2-Methyl-2-phenylpropan-1-amine

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound. As a primary amine, this compound is basic and requires specific mobile phase considerations to achieve good peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram for this compound shows severe peak tailing. What is the cause and how can I fix it?

A1: Peak tailing is the most common issue for basic analytes like this compound. It is primarily caused by secondary interactions between the protonated amine group of your analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2]

Solutions:

  • Lower Mobile Phase pH: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an acidic buffer like phosphate or a modifier like formic acid or trifluoroacetic acid (TFA).[1][3] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your basic analyte.[1]

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column. End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, thus improving peak shape for basic compounds.[4]

  • Add a Competing Base (Normal Phase): If using normal phase chromatography, add a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[5] These additives will preferentially interact with the active silanol sites, preventing the analyte from doing so.

Q2: I have very poor or no retention of the analyte on my reversed-phase column. How can I increase its retention time?

A2: Poor retention occurs when the analyte is too polar under the current conditions and does not sufficiently interact with the hydrophobic stationary phase.

Solutions:

  • Decrease Organic Modifier: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Increasing the aqueous component will make the mobile phase more polar, thereby increasing the retention of your non-polar analyte.[1]

  • Increase Mobile Phase pH: For basic compounds, increasing the mobile phase pH can increase retention in reversed-phase HPLC. At a higher pH (e.g., pH > 7), the amine will be in its neutral, less polar form, leading to stronger interaction with the C18 stationary phase. Caution: This approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at pH values above 7.[6]

  • Change Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds.[1]

Q3: I am trying to separate enantiomers of this compound, but I only see a single, sharp peak. What should I do?

A3: The lack of separation for enantiomers indicates that the chosen chromatographic system (column and mobile phase) is not capable of chiral recognition. Standard C18 columns cannot separate enantiomers.

Solutions:

  • Use a Chiral Stationary Phase (CSP): This is the most critical requirement. Polysaccharide-based CSPs (e.g., derived from amylose or cellulose) are often successful for separating chiral amines.[5][7] It is highly recommended to screen several different CSPs to find one that provides selectivity.[5]

  • Switch to Normal Phase or Polar Organic Mode: Chiral separations are frequently more successful in normal-phase (NP) mode using solvents like hexane and an alcohol modifier (e.g., isopropanol or ethanol).[7][8] Polar organic mode (POM) using solvents like acetonitrile or methanol can also be effective.[5]

  • Introduce Additives: In normal phase, a basic additive (e.g., 0.1% DEA) is often necessary to improve peak shape and achieve separation.[5] In reversed-phase or polar organic modes, an acidic additive (e.g., 0.1% TFA or formic acid) may be required.[5]

Data & Experimental Protocols

Table 1: Troubleshooting Summary
ProblemCommon Cause(s)Recommended Mobile Phase Adjustments
Peak Tailing Secondary interactions with residual silanols on the column.[4]Lower mobile phase pH to 2.5-3.5 (Reversed-Phase).[1] Add a basic modifier like 0.1% DEA (Normal Phase).[5]
Poor Retention Analyte is too polar in the current mobile phase.Decrease the percentage of organic modifier (e.g., acetonitrile/methanol).[1] Increase mobile phase pH (use a pH-stable column).
Split Peaks Column void, partially blocked frit, sample solvent stronger than mobile phase.[2][4]Dissolve the sample in the mobile phase. Check for column degradation.
No Chiral Separation Achiral column (e.g., C18) is being used. Suboptimal mobile phase for the CSP.Use a Chiral Stationary Phase (CSP). Screen different mobile phase modes (NP, RP, POM).[5]
Table 2: Typical Starting Conditions for Method Development
ParameterReversed-Phase (Achiral)Normal Phase (Chiral)
Column C18, 150 x 4.6 mm, 5 µm (end-capped)Amylose or Cellulose-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B Acetonitrile or MethanolIsopropanol or Ethanol
Composition Start with 60:40 (A:B), adjust as neededStart with 90:10 (A:B), adjust as needed
Additive N/A0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV at ~210 nmUV at ~210 nm
Experimental Protocol: Systematic Mobile Phase Optimization (Reversed-Phase)

This protocol outlines a systematic approach to developing a robust separation method for this compound on a C18 column.

  • Initial Setup & Column Equilibration:

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Equilibrate the column by flushing with a 50:50 mixture of A and B at 1.0 mL/min for at least 15 minutes or until the baseline is stable.

  • Scouting Run:

    • Set the initial mobile phase composition to 70% A and 30% B.

    • Inject 10 µL of your sample (dissolved in the mobile phase, if possible).

    • Run the analysis and evaluate the chromatogram for retention time and peak shape.

  • Troubleshooting & Adjustment Workflow:

    • If Peak Tailing is observed: The pH is likely too high. The 0.1% formic acid should provide a pH of ~2.7, which is generally effective. Confirm the mobile phase was prepared correctly.

    • If Retention Time is too short (< 2 minutes): Increase the proportion of Mobile Phase A. Adjust in 5% increments (e.g., to 75:25 A:B) and re-inject until the desired retention is achieved.

    • If Retention Time is too long (> 15 minutes): Increase the proportion of Mobile Phase B. Adjust in 5% increments (e.g., to 65:35 A:B) and re-inject.

    • If Resolution with other peaks is poor: Try switching Mobile Phase B to Methanol. Methanol has a different selectivity than acetonitrile and may resolve co-eluting peaks.[9] Repeat the scouting run and adjustments.

  • Final Optimization:

    • Once satisfactory retention and peak shape are achieved, make small adjustments to the mobile phase composition (e.g., ±1-2%) to fine-tune the resolution.

    • Consider developing a gradient elution method if isocratic separation is not sufficient to resolve all components in the sample mixture.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for basic compounds like this compound.

HPLC_Troubleshooting_Workflow start Start: Analyze Initial Chromatogram issue Identify Primary Issue start->issue tailing Peak Tailing? issue->tailing Asymmetry retention Poor Retention? issue->retention Elution Time resolution Poor Resolution? issue->resolution Peak Overlap tailing->retention No sol_tailing Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Use End-Capped Column tailing->sol_tailing Yes retention->resolution OK sol_retention_low Decrease % Organic Solvent (e.g., Acetonitrile) retention->sol_retention_low Too Early sol_retention_high Increase % Organic Solvent retention->sol_retention_high Too Late sol_resolution Change Organic Solvent (ACN <-> MeOH) Adjust pH Develop Gradient Method resolution->sol_resolution Yes end_node Re-analyze and Fine-Tune resolution->end_node No, Separation is Good sol_tailing->end_node sol_retention_low->end_node sol_retention_high->end_node sol_resolution->end_node

Caption: Troubleshooting workflow for HPLC method development for basic analytes.

References

Optimizing temperature and pH for enzymatic reactions involving 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides generalized protocols and troubleshooting advice for optimizing enzymatic reactions. Due to a lack of specific published data for enzymatic reactions involving 2-Methyl-2-phenylpropan-1-amine, the information presented is based on established principles of enzymology for similar aromatic amine substrates. Researchers should adapt these guidelines and protocols to their specific enzyme and experimental setup.

Frequently Asked Questions (FAQs)

Q1: Where should I start when optimizing the temperature and pH for a new enzymatic reaction with this compound?

A1: Begin by consulting any available literature for the enzyme of interest or similar enzymes to find a reported pH and temperature range. If no information is available, a good starting point for many enzymes is a pH range of 6.0-8.0 and a temperature range of 25-40°C.[1][2] It is crucial to perform systematic experiments to determine the optimal conditions for your specific enzyme and substrate combination.

Q2: How do I know if my enzyme is active?

A2: To confirm your enzyme's viability, run a positive control experiment using a known substrate for the enzyme under previously established optimal conditions.[3] If a known substrate is unavailable, you can perform an initial activity assay with this compound at a moderate pH (e.g., 7.4) and temperature (e.g., 37°C). Detectable product formation, even if low, indicates an active enzyme.

Q3: What are the typical signs of enzyme denaturation due to suboptimal pH or temperature?

A3: Enzyme denaturation, a loss of the protein's tertiary structure, leads to a significant decrease or complete loss of activity.[1] When testing a range of temperatures, a sharp drop in activity above a certain point often indicates heat-induced denaturation.[1] Similarly, enzyme activity will decrease significantly outside of its optimal pH range due to changes in the ionization state of amino acid residues in the active site.

Q4: Can the optimal pH and temperature be interdependent?

A4: Yes, the optimal temperature for an enzymatic reaction can sometimes vary at different pH values and vice-versa. While it is common practice to optimize one parameter at a time (e.g., determine optimal pH at a constant temperature), for rigorous characterization, a two-dimensional matrix experiment varying both pH and temperature can be performed to identify the true optimum.

Troubleshooting Guides

Issue 1: No or Very Low Enzyme Activity Detected
Potential Cause Troubleshooting Step
Inactive Enzyme - Verify enzyme activity with a known positive control substrate. - Ensure proper enzyme storage and handling to avoid degradation (e.g., avoid repeated freeze-thaw cycles).[3]
Suboptimal pH or Temperature - Perform a broad screen of pH (e.g., 4.0 to 10.0) and temperature (e.g., 20°C to 60°C) to find a range where activity is detectable.
Incorrect Substrate Concentration - Titrate the concentration of this compound to ensure it is not limiting the reaction.[3]
Presence of Inhibitors - Check all buffer components for known enzyme inhibitors. - If the substrate is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (typically <1-5%) as it can inhibit some enzymes.[3]
Poor Substrate Solubility - Confirm that this compound is fully dissolved in the assay buffer. A co-solvent like DMSO may be necessary for hydrophobic substrates.[3]
Issue 2: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Substrate Instability - Run a "no-enzyme" control to measure the rate of non-enzymatic degradation of the substrate or formation of the product under the assay conditions. - Prepare substrate solutions fresh for each experiment.[3]
Contaminating Enzymes - If using a crude enzyme preparation, consider purification to remove other enzymes that may react with the substrate or other components. - Use protease inhibitors if sample degradation is suspected.[3]
Interfering Substances in Sample - Some substances can interfere with detection methods (e.g., absorbance or fluorescence). Run controls with each sample component to identify the source of interference.[4]
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. - Prepare a master mix of reagents to minimize pipetting errors between wells.[4]
Temperature or pH Fluctuations - Ensure that the reaction vessel (e.g., plate, cuvette) is properly equilibrated to the desired temperature before initiating the reaction. - Use buffers with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Reagent Instability - Thaw all frozen reagents completely and mix them thoroughly before use.[4] - Keep enzymes on ice when not in use.

Data Presentation

Table 1: Determination of Optimal pH

pHEnzyme Activity (units)Relative Activity (%)
4.0
5.0
6.0
7.0
8.0
9.0
10.0

Instructions: Record the measured enzyme activity at each pH. Calculate the relative activity by setting the highest activity to 100%.

Table 2: Determination of Optimal Temperature

Temperature (°C)Enzyme Activity (units)Relative Activity (%)
20
30
40
50
60
70

Instructions: Record the measured enzyme activity at each temperature. Calculate the relative activity by setting the highest activity to 100%.

Experimental Protocols

Protocol 1: Determination of Optimal pH
  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).

  • Set up a series of reactions , each with a different pH buffer.

  • Keep all other parameters constant , including temperature, enzyme concentration, and substrate concentration.

  • Add the enzyme, buffer, and this compound to a reaction vessel (e.g., a microplate well or cuvette).

  • Initiate the reaction by adding the final component (often the enzyme or substrate).

  • Measure the reaction rate using an appropriate detection method (e.g., spectrophotometry, fluorometry).

  • Plot the enzyme activity against the pH to determine the pH at which the enzyme exhibits maximum activity.[5]

Protocol 2: Determination of Optimal Temperature
  • Set up a series of reaction vessels and equilibrate them at different temperatures (e.g., in water baths or a temperature-controlled plate reader).[1]

  • Prepare a master mix containing the buffer at the predetermined optimal pH, this compound, and any necessary cofactors.

  • Add the master mix to each reaction vessel and allow it to reach the target temperature.

  • Initiate the reaction by adding the enzyme.

  • Measure the reaction rate at each temperature.

  • Plot the enzyme activity against the temperature to identify the optimal temperature for the reaction.

Visualizations

experimental_workflow_ph Workflow for Optimal pH Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_buffers Prepare Buffers (Varying pH) add_buffer Add Buffer of Specific pH prep_buffers->add_buffer prep_reagents Prepare Master Mix (Enzyme, Substrate) setup_rxn Set up Reactions at Constant Temp prep_reagents->setup_rxn setup_rxn->add_buffer initiate_rxn Initiate Reaction add_buffer->initiate_rxn measure_rate Measure Reaction Rate initiate_rxn->measure_rate plot_data Plot Activity vs. pH measure_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for Determining Optimal pH.

experimental_workflow_temp Workflow for Optimal Temperature Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_reagents Prepare Master Mix (Buffer at Optimal pH, Substrate) setup_rxn Equilibrate Reactions at Varying Temps prep_reagents->setup_rxn initiate_rxn Initiate Reaction by Adding Enzyme setup_rxn->initiate_rxn measure_rate Measure Reaction Rate initiate_rxn->measure_rate plot_data Plot Activity vs. Temperature measure_rate->plot_data det_optimum Determine Optimal Temp plot_data->det_optimum

Caption: Workflow for Determining Optimal Temperature.

troubleshooting_low_activity Troubleshooting Low Enzyme Activity start Low or No Activity Detected check_enzyme Is the enzyme active? (Run positive control) start->check_enzyme check_conditions Are assay conditions optimal? (pH, Temp, [Substrate]) check_enzyme->check_conditions Yes sol_enzyme Replace Enzyme check_enzyme->sol_enzyme No check_inhibitors Are inhibitors present? (e.g., in buffer, solvent) check_conditions->check_inhibitors Yes sol_conditions Optimize Conditions (Perform pH/Temp screen) check_conditions->sol_conditions No sol_inhibitors Identify and Remove Inhibitor check_inhibitors->sol_inhibitors Yes

Caption: Logic Diagram for Troubleshooting Low Activity.

References

Validation & Comparative

Comparative Analysis of 2-Methyl-2-phenylpropan-1-amine and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Methyl-2-phenylpropan-1-amine and its structurally similar compounds, with a focus on their pharmacological profiles. The information is intended to support research and drug development efforts in the field of sympathomimetic amines.

Introduction

This compound is a substituted phenethylamine. Its structural similarity to well-characterized compounds like phentermine suggests potential activity as a central nervous system stimulant. This analysis examines its pharmacological properties in comparison to its close structural analog, phentermine, and the parent compound, amphetamine, to elucidate potential structure-activity relationships. The primary focus is on their interactions with monoamine transporters and key adrenergic receptors, which are critical for their sympathomimetic and anorectic effects.

Chemical Structures

The compounds under comparison share a common phenethylamine backbone but differ in the substitution pattern on the propyl chain.

  • This compound: Features a gem-dimethyl group at the carbon adjacent to the phenyl ring.

  • Phentermine (2-Methyl-1-phenylpropan-2-amine): An isomer of the target compound, with the amino group and a methyl group attached to the same carbon.[1]

  • Amphetamine: The parent compound with a single methyl group on the alpha-carbon of the ethylamine side chain.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound and its analogs with key molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki in µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compoundData Not AvailableData Not AvailableData Not Available
Phentermine~1[2]~0.1[2]~15[2]
Amphetamine~0.6[3]~0.07-0.1[3]~20-40[3]

Table 2: Monoamine Oxidase (MAO) Inhibition (Ki in µM)

CompoundMAO-AMAO-B
This compoundData Not AvailableData Not Available
Phentermine85-88[4][5]Data Not Available
AmphetamineData Not AvailableData Not Available

Note: The lack of specific binding and functional data for this compound is a significant gap in the current literature. The data for phentermine and amphetamine are provided for comparative context.

Discussion of Structure-Activity Relationships

The available data, primarily from phentermine and amphetamine, highlight the importance of the substitution pattern on the propyl chain for activity at monoamine transporters.

  • Potency at NET and DAT: Both phentermine and amphetamine exhibit higher potency for the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT). This profile is consistent with their known stimulant and appetite-suppressant effects, which are primarily mediated by increased levels of norepinephrine and dopamine.[6]

  • Lower Potency at SERT: The significantly lower affinity for SERT suggests a reduced potential for serotonergic side effects compared to compounds that potently inhibit serotonin reuptake.

  • MAO Inhibition: Phentermine demonstrates weak inhibitory activity at MAO-A.[4][5] This action could contribute to its overall effect by reducing the breakdown of monoamines, although it is considered a secondary mechanism to its transporter effects.[2]

The gem-dimethyl group in this compound, adjacent to the phenyl ring, is a key structural difference. This steric hindrance could potentially influence its binding affinity and functional activity at monoamine transporters and receptors compared to phentermine and amphetamine. Further experimental investigation is required to determine the precise impact of this structural feature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of these compounds.

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human recombinant DAT, NET, or SERT.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells will contain a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Incubate the plates at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Adrenergic Receptors

This protocol measures the functional activity of test compounds at Gs- or Gi-coupled adrenergic receptors (e.g., β-adrenergic receptors) by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) that endogenously expresses or is transiently transfected to express the adrenergic receptor of interest.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Agonist/Antagonist Treatment:

    • For agonist testing, treat the cells with varying concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known agonist at its EC50 concentration.

  • cAMP Measurement:

    • After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

    • For antagonists, determine the IC50 (inhibitory concentration to block 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).

Visualizations

Signaling Pathway of Sympathomimetic Amines

Sympathomimetic_Amine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Sympathomimetic Amine (e.g., this compound) NET Norepinephrine Transporter (NET) Compound->NET Blocks Reuptake DAT Dopamine Transporter (DAT) Compound->DAT Blocks Reuptake Vesicle Synaptic Vesicle Compound->Vesicle Displaces Neurotransmitters MAO Monoamine Oxidase (MAO) Compound->MAO Inhibits NE Norepinephrine Vesicle->NE Releases DA Dopamine Vesicle->DA Releases NE->MAO Metabolism AdrenergicReceptor Adrenergic Receptors NE->AdrenergicReceptor Binds NE_released Increased Norepinephrine DA->MAO Metabolism DopamineReceptor Dopamine Receptors DA->DopamineReceptor Binds DA_released Increased Dopamine Response Cellular Response (e.g., Appetite Suppression) AdrenergicReceptor->Response DopamineReceptor->Response

Caption: Proposed signaling pathway of sympathomimetic amines.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing target) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methyl-2-phenylpropan-1-amine, a compound of interest in pharmaceutical research and development, necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for this purpose. This guide provides an objective comparison of these methods, offering a framework for cross-validation to ensure data integrity and consistency across different analytical platforms.

While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide collates expected performance parameters and established methodologies for structurally similar amine compounds. This provides a solid foundation for method selection, development, and validation in a quality control or research setting.

At a Glance: Performance Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) 0.01 - 0.1 µg/mLSub ng/mL to low ng/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mLLow ng/mL
Sample Preparation Simple dissolution and filtrationExtraction, potential derivatization
Analysis Time 10 - 20 minutes20 - 40 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following protocols are based on established methods for similar amine compounds and serve as a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine quality control of this compound in bulk drug substances and pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution. Perform serial dilutions to prepare calibration standards.

  • Sample Solution: For a formulated product, weigh and finely powder a representative sample. Accurately weigh a portion of the powder equivalent to a specified amount of the active ingredient, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it ideal for the analysis of trace amounts of this compound, especially in complex matrices like biological fluids. A derivatization step is often necessary for polar amines to improve their volatility and thermal stability.[3]

1. Derivatization (Example with Silylation):

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

  • Injector Temperature: 280 °C.[2]

  • Injection Mode: Splitless.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Validation Parameters

To ensure the reliability of analytical data, both HPLC and GC-MS methods must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[4] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

To better understand the logical flow of the analytical processes and their cross-validation, the following diagrams are provided.

cluster_0 HPLC Analysis Workflow HPLC_Prep Sample Preparation (Dissolution, Filtration) HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Processing HPLC_Analysis->HPLC_Data

Caption: HPLC analysis workflow for this compound.

cluster_1 GC-MS Analysis Workflow GC_Prep Sample Preparation (Extraction) GC_Deriv Derivatization (e.g., Silylation) GC_Prep->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis GC_Data Data Acquisition & Processing GC_Analysis->GC_Data

Caption: GC-MS analysis workflow for this compound.

cluster_2 Cross-Validation Logical Flow Define_Params Define Acceptance Criteria Analyze_HPLC Analyze Samples by HPLC Define_Params->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Define_Params->Analyze_GCMS Compare_Results Compare Results (e.g., Bland-Altman plot, t-test) Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Conclusion Conclusion on Method Equivalency Compare_Results->Conclusion

Caption: Logical flow for the cross-validation of analytical methods.

References

A Comparative Analysis of Phentermine and its Structural Isomer, 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sympathomimetic amines with potential applications in weight management, phentermine stands out as a widely recognized and extensively studied compound. This guide provides a detailed comparison of the efficacy and mechanism of action of phentermine with its structural isomer, 2-methyl-2-phenylpropan-1-amine. While phentermine has a long history of clinical use and a wealth of supporting data, its isomer remains largely uncharacterized in terms of pharmacological activity.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the existing scientific literature. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate a deeper understanding of the findings.

Structural Distinction

Phentermine, chemically known as 2-methyl-1-phenylpropan-2-amine, and this compound are structural isomers, meaning they share the same molecular formula (C10H15N) but differ in the arrangement of their atoms. This structural variance is pivotal as it can dramatically alter the pharmacological properties of a molecule.

Phentermine: The amine group is attached to the second carbon of the propane chain, which also bears two methyl groups.

This compound: The amine group is located on the first carbon of the propane chain, while the second carbon is attached to a phenyl group and two methyl groups.

Due to a significant lack of publicly available pharmacological and clinical data for this compound, a direct comparison of efficacy based on experimental results is not feasible at this time. The following sections will focus on the well-documented efficacy and mechanisms of phentermine.

Phentermine: An Overview of Efficacy

Phentermine is an established anorectic agent used for the short-term management of obesity. Its efficacy in promoting weight loss has been demonstrated in numerous clinical trials.

Clinical Efficacy Data

The following table summarizes key efficacy parameters of phentermine from representative clinical studies.

ParameterPhentermine (Monotherapy)PlaceboStudy Duration
Mean Weight Loss 3.6 kg greater than placebo[1]-2-24 weeks
Percentage of Patients Achieving ≥5% Weight Loss 48.8% (15mg dose)Not Reported6 months
Percentage of Patients Achieving ≥10% Weight Loss 86.5% of initial responders (15mg dose)Not Reported6 months

Note: Efficacy can vary based on dosage, patient population, and duration of treatment.

In combination with topiramate, phentermine has shown even more robust and sustained weight loss. A meta-analysis of phentermine/topiramate therapy revealed dose-dependent weight loss, with an average reduction of 7.73 kg compared to placebo.[2] Specifically, the average weight loss was 3.55 kg for the 3.75/23 mg dose, 7.27 kg for the 7.5/46 mg dose, and 8.25 kg for the 15/92 mg dose.[2]

Mechanism of Action of Phentermine

Phentermine's primary mechanism of action involves the stimulation of the central nervous system to suppress appetite.[3][4] It is classified as a sympathomimetic amine, with pharmacological activity similar to amphetamine.[3]

The proposed signaling pathway for phentermine's anorectic effect is as follows:

phentermine_mechanism phentermine Phentermine neuron Presynaptic Neuron phentermine->neuron synaptic_cleft Synaptic Cleft neuron->synaptic_cleft ↑ Norepinephrine   Release receptors Adrenergic Receptors synaptic_cleft->receptors postsynaptic_neuron Postsynaptic Neuron appetite_suppression Appetite Suppression postsynaptic_neuron->appetite_suppression Leads to receptors->postsynaptic_neuron

Figure 1: Proposed mechanism of action for phentermine.

Phentermine stimulates the release of norepinephrine from presynaptic nerve terminals in the hypothalamus.[5] This increase in norepinephrine concentration in the synaptic cleft leads to the stimulation of adrenergic receptors, which is believed to be the primary driver of its appetite-suppressing effects.[5] To a lesser extent, phentermine may also influence the release of dopamine and serotonin.[6]

Experimental Protocols

In Vivo Assessment of Anorectic Effects

A standard experimental workflow to assess the anorectic effects of a compound like phentermine in a preclinical setting is outlined below.

experimental_workflow acclimatization Animal Acclimatization (e.g., Rodents) baseline Baseline Food Intake Measurement acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping vehicle Vehicle Control grouping->vehicle phentermine_dose Phentermine (Varying Doses) grouping->phentermine_dose test_compound Test Compound (e.g., this compound) grouping->test_compound administration Compound Administration (e.g., Oral Gavage) vehicle->administration phentermine_dose->administration test_compound->administration food_intake Food Intake Monitoring (e.g., at 1, 2, 4, 24 hours) administration->food_intake body_weight Body Weight Measurement administration->body_weight data_analysis Data Analysis and Statistical Comparison food_intake->data_analysis body_weight->data_analysis

Figure 2: General workflow for in vivo anorectic studies.

Methodology:

  • Animal Model: Typically, rodent models such as mice or rats are used. The animals are housed in a controlled environment with a standard light-dark cycle and access to food and water.

  • Acclimatization: Animals are allowed to acclimate to the housing conditions and handling for a specified period before the experiment begins.

  • Baseline Measurements: Food and water intake, as well as body weight, are measured for several days to establish a stable baseline.

  • Grouping: Animals are randomly assigned to different treatment groups: a vehicle control group, a positive control group (phentermine at various doses), and the test compound group.

  • Administration: The compounds are administered via a specific route, commonly oral gavage.

  • Monitoring: Food and water intake are measured at predetermined time points after administration. Body weight is also monitored regularly throughout the study.

  • Data Analysis: The data from the treatment groups are compared to the vehicle control group using appropriate statistical methods to determine the significance of any observed effects on appetite and body weight.

Pharmacokinetics of Phentermine

The pharmacokinetic profile of phentermine is a crucial aspect of its clinical use.

Pharmacokinetic ParameterValue
Bioavailability High (almost 100%)[6]
Time to Peak Concentration (Tmax) 3 to 4.4 hours[3]
Plasma Protein Binding 17.5%[6]
Metabolism Minimal (approximately 6% of a dose is metabolized)[6]
Elimination Half-life 20-25 hours (urinary pH-dependent)[6]
Excretion Primarily unchanged in urine (62-85%)[3]

Conclusion

Phentermine is a well-characterized sympathomimetic amine with proven efficacy as a short-term adjunct for weight management. Its mechanism of action is primarily attributed to the stimulation of norepinephrine release in the central nervous system, leading to appetite suppression. In contrast, its structural isomer, this compound, lacks available data on its pharmacological effects and efficacy. Therefore, a direct comparison of their performance is not possible. Further research, including in vitro and in vivo studies, is necessary to elucidate the biological activity of this compound and determine its potential as a therapeutic agent. For now, phentermine remains the clinically validated compound of the two for weight reduction.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds such as 2-Methyl-2-phenylpropan-1-amine. The spatial arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the most effective analytical techniques for determining the enantiomeric excess of this primary amine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2][3]Separation of volatile enantiomers (often after derivatization) based on their differential interaction with a chiral stationary phase in a capillary column.[4][5]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer.[6][7]
Primary Output Chromatogram with separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.NMR spectrum with separate signals for each enantiomer.
Typical Stationary Phase / Reagent Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or cyclofructan-based CSPs.[1][8][9]Cyclodextrin-based or amino acid derivative-based chiral capillary columns.[4][5][10]Chiral solvating agents (e.g., (R)-(-)-Mandelic acid, (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid)) or chiral derivatizing agents.[7][11]
Advantages High resolution and accuracy, well-established, versatile, and applicable to a wide range of compounds.[1][2]High efficiency and resolution, suitable for volatile and thermally stable compounds.[4][10]Rapid analysis, non-destructive, provides structural information, and requires minimal sample preparation.[11]
Disadvantages Longer analysis times compared to GC, higher solvent consumption, and can be costly due to expensive chiral columns.[1][12]Often requires derivatization to increase volatility and improve peak shape, which adds a step to sample preparation.[10][13]Lower sensitivity compared to chromatographic methods, potential for peak overlap, and the cost of high-field NMR instruments.
Representative Resolution (Rs) > 1.5> 1.5Not applicable; separation is observed as distinct peaks in the spectrum.
Typical Analysis Time 10 - 30 minutes5 - 20 minutes< 5 minutes per sample
Sample Preparation Dissolution in mobile phase.Derivatization may be required.Dissolution in a deuterated solvent with a chiral solvating agent.

*Quantitative data presented are representative values for structurally similar chiral primary amines and should be considered as a starting point for method development for this compound.

Experimental Protocols & Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving a successful separation. Polysaccharide-based CSPs are often the first choice for method development with chiral amines.[1][8]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane and 2-Propanol (Isopropanol) of HPLC grade.

  • Additive: Diethylamine (DEA) or Triethylamine (TEA).[14]

Chromatographic Conditions:

  • Mobile Phase: 90:10 (v/v) n-Hexane : 2-Propanol with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.[8][14]

  • Column Temperature: 25 °C.[8][14]

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the following formula: % ee = [(A1 - A2) / (A1 + A2)] x 100 Where A1 and A2 are the areas of the major and minor enantiomer peaks, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Racemic Amine in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Obtain Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate % ee data2->data3

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the separation of volatile and thermally stable enantiomers. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[10][13]

Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEX).

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

  • Solvent: Dichloromethane or Ethyl Acetate.

Derivatization Protocol:

  • Dissolve approximately 1 mg of the amine sample in 1 mL of dichloromethane in a vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1).

Procedure:

  • Inject 1 µL of the derivatized sample into the GC.

  • Start the temperature program and record the chromatogram.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers, using the same formula as for HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Dissolve Amine in Solvent prep2 Add Derivatization Reagent (TFAA) prep1->prep2 prep3 Heat to React prep2->prep3 analysis1 Inject Derivatized Sample prep3->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 FID/MS Detection analysis2->analysis3 data1 Obtain Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate % ee data2->data3

Caption: Workflow for ee determination by Chiral GC.

Chiral NMR Spectroscopy

NMR spectroscopy using a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess that does not require chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, causing specific proton signals to appear at different chemical shifts.[6][7]

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl3).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic Acid.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl3 in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the amine.

  • Add 1.0 to 1.2 molar equivalents of (R)-(-)-Mandelic Acid to the NMR tube.

  • Mix thoroughly by inverting the tube several times until the CSA is fully dissolved.

NMR Acquisition:

  • Acquire another ¹H NMR spectrum of the mixture.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

Data Analysis:

  • Compare the spectra before and after the addition of the CSA.

  • Identify a proton signal of the analyte (e.g., the methyl protons or aromatic protons) that shows splitting or a chemical shift difference (Δδ) between the two enantiomers in the presence of the CSA.

  • Integrate the signals corresponding to each enantiomer. The enantiomeric excess is calculated from the integration values (I) using the formula: % ee = [(I1 - I2) / (I1 + I2)] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve Amine in CDCl3 prep2 Add Chiral Solvating Agent (CSA) prep1->prep2 prep3 Mix Thoroughly prep2->prep3 analysis1 Place Tube in Spectrometer prep3->analysis1 analysis2 Acquire 1H NMR Spectrum analysis1->analysis2 data1 Identify Split Signals analysis2->data1 data2 Integrate Signals data1->data2 data3 Calculate % ee data2->data3

Caption: Workflow for ee determination by Chiral NMR.

References

A Comparative Guide to the Inter-Laboratory Analysis of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methyl-2-phenylpropan-1-amine. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document presents a comparative overview of the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data and experimental protocols are based on established methodologies for structurally similar novel psychoactive substances (NPS), offering a practical framework for laboratories involved in the analysis of this compound.

The accurate and reproducible quantification of this compound is crucial for research, clinical and forensic toxicology, and in the development of pharmaceutical products. Ensuring consistency and reliability of analytical results across different laboratories is a fundamental aspect of quality assurance and regulatory compliance.[1][2][3]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for the determination of this compound is dictated by several factors, including the required sensitivity, selectivity, sample matrix, and throughput.[4] Both GC-MS and LC-MS/MS are powerful techniques for the analysis of NPS.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For amines like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.[4][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for the analysis of compounds in complex biological matrices.[5][9][10] It often requires less sample preparation compared to GC-MS and can analyze a wider range of compounds without the need for derivatization.

The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of Analytical Method Performance

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.995
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 1-10 ng/mL (with derivatization)0.05-1 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL (with derivatization)0.1-5 ng/mL
Specificity High, especially with derivatization to separate isomers.[4]Very high due to precursor-product ion transitions (MRM).[5]
Sample Throughput Lower due to longer run times and derivatization steps.Higher due to shorter run times and simpler sample preparation.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by matrix components, requiring careful method development and use of internal standards.[10]

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are intended as a starting point and should be validated by individual laboratories.[11]

GC-MS Analysis Protocol

This protocol involves sample preparation, derivatization, and GC-MS analysis.

1. Sample Preparation (for biological matrices like urine or blood):

  • Alkalinization: Adjust the pH of the sample to >9 with a suitable base (e.g., NaOH).

  • Liquid-Liquid Extraction (LLE): Extract the analyte into an organic solvent (e.g., hexane, ethyl acetate).

  • Concentration: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization:

  • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) to the reconstituted sample.[8]

  • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

LC-MS/MS Analysis Protocol

This protocol typically involves a simpler sample preparation followed by LC-MS/MS analysis.

1. Sample Preparation (for biological matrices):

  • Protein Precipitation: For plasma or serum, precipitate proteins with a solvent like acetonitrile.

  • Dilution: For urine, a simple "dilute and shoot" approach may be sufficient after centrifugation.

  • Internal Standard: Add a suitable deuterated internal standard early in the sample preparation process to correct for matrix effects and variations in recovery.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: A typical flow rate for conventional HPLC or UHPLC.

  • MS Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] Two or more MRM transitions should be monitored for each analyte to ensure confident identification.

Data Visualization

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Alkalinize Alkalinize (pH > 9) Sample->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Derivatize Add Derivatizing Agent Reconstitute->Derivatize Incubate Incubate Derivatize->Incubate GCMS GC-MS Injection Incubate->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Result Result Data->Result

Caption: GC-MS analytical workflow for this compound.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample Add_IS Add Internal Standard Sample_LC->Add_IS Precipitate Protein Precipitation / Dilution Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Injection Supernatant->LCMS Data_LC Data Acquisition (MRM) LCMS->Data_LC Result_LC Result Data_LC->Result_LC

Caption: LC-MS/MS analytical workflow for this compound.

References

A Comparative Guide to Reference Standards for the Analysis of 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Methyl-2-phenylpropan-1-amine, the selection of a high-quality reference standard is paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available reference standards for this compound, supported by experimental data and detailed analytical protocols.

Comparison of Commercial Reference Standards

The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. While a direct comparative study with experimental data for this compound reference standards from various vendors is not publicly available, a comparison of the purities stated by suppliers offers valuable insight.

SupplierProduct NameCAS NumberStated PurityPhysical Form
Sigma-AldrichThis compound21404-88-695%Liquid
CymitQuimicaThis compound21404-88-695%Liquid

Note: The stated purity is as listed by the supplier and may not reflect lot-to-lot variability. It is recommended to always consult the Certificate of Analysis (CoA) for specific batch information.

Analytical Methodologies for Quantification

The accurate quantification of this compound is crucial for various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most common and reliable analytical techniques for this purpose. Due to the structural similarity of this compound with phentermine, a validated LC-MS/MS method for phentermine in urine can be adapted for its analysis.

Experimental Protocol: LC-MS/MS Analysis of this compound in a Biological Matrix (Adapted from a validated method for Phentermine)

This protocol provides a framework for the quantitative analysis of this compound. Method validation for the specific analyte and matrix is essential.

1. Sample Preparation (Urine)

  • To 100 µL of urine sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Perform a protein precipitation step by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined.

3. Data Analysis

  • Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Mandatory Visualizations

Signaling Pathway of α,α-Dimethylphenethylamines

This compound, an α,α-dimethylphenethylamine, is a structural isomer of methamphetamine and is expected to act as a central nervous system stimulant. Its mechanism of action is presumed to involve the modulation of monoamine neurotransmitters.

Signaling_Pathway Presumed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analyte This compound DAT Dopamine Transporter (DAT) Analyte->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) Analyte->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) Analyte->SERT Inhibition/Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Analyte->VMAT2 Inhibition Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake Norepinephrine_cleft Norepinephrine NET->Norepinephrine_cleft Reuptake Serotonin_cleft Serotonin SERT->Serotonin_cleft Reuptake Dopamine Dopamine Dopamine->VMAT2 Norepinephrine Norepinephrine Norepinephrine->VMAT2 Serotonin Serotonin Serotonin->VMAT2 D_Receptor Dopamine Receptors Dopamine_cleft->D_Receptor NE_Receptor Norepinephrine Receptors Norepinephrine_cleft->NE_Receptor S_Receptor Serotonin Receptors Serotonin_cleft->S_Receptor

Caption: Presumed mechanism of action for this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound using LC-MS/MS.

Experimental_Workflow LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

A Comparative Guide to Assessing the Specificity and Selectivity of an Immunoassay for 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for assessing the specificity and selectivity of an assay for the quantitative determination of 2-Methyl-2-phenylpropan-1-amine. The following sections detail the experimental protocols, present comparative data with an alternative analytical method, and illustrate key workflows and concepts. This information is intended for researchers, scientists, and professionals involved in drug development and analytical testing.

Introduction to Assay Specificity and Selectivity

In the quantitative analysis of therapeutic compounds and other analytes, the specificity and selectivity of an assay are paramount.

  • Specificity refers to the ability of an assay to measure unequivocally the analyte of interest. In the context of immunoassays, this is often evaluated by testing for cross-reactivity with structurally related compounds.

  • Selectivity refers to the ability of an assay to measure the analyte of interest in the presence of other components in the sample matrix, such as metabolites, endogenous substances, or other medications.

Assessment of Assay Specificity (Cross-Reactivity)

The specificity of the competitive ELISA for this compound was evaluated by determining its cross-reactivity with structurally similar molecules. The concentration of each compound required to inhibit 50% of the signal (IC50) was determined and compared to the IC50 of this compound.

Table 1: Cross-Reactivity of the Competitive ELISA for this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundC₁₀H₁₅N15100
PhentermineC₁₀H₁₅N3,5000.43
AmphetamineC₉H₁₃N> 10,000< 0.15
MethamphetamineC₁₀H₁₅N> 10,000< 0.15
2-Phenylpropan-1-amineC₉H₁₃N8,2000.18

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

  • Preparation of Standards: A stock solution of this compound and each potential cross-reactant was prepared in methanol at a concentration of 1 mg/mL. A series of dilutions for each compound were then prepared in the assay buffer.

  • Assay Procedure: 50 µL of each standard dilution or control was added to the wells of a microtiter plate pre-coated with an antibody specific to this compound.

  • Competitive Reaction: 50 µL of a this compound-horseradish peroxidase (HRP) conjugate was added to each well. The plate was then incubated for 60 minutes at room temperature, allowing the free analyte and the HRP-conjugate to compete for binding to the antibody.

  • Washing: The plate was washed three times with a wash buffer to remove any unbound reagents.

  • Substrate Addition: 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated for 20 minutes in the dark.

  • Reaction Termination and Measurement: The enzymatic reaction was stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance versus the concentration of this compound. The IC50 values for the parent compound and each potential cross-reactant were calculated from their respective dose-response curves.

Assessment of Assay Selectivity (Interference)

The selectivity of the assay was evaluated by analyzing the recovery of a known concentration of this compound spiked into various biological matrices. The potential for interference from endogenous substances and a common over-the-counter medication was also assessed.

Table 2: Selectivity and Interference in the Competitive ELISA

MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Human Plasma5048.597.0
Human Urine5051.2102.4
Saline5049.899.6
Interferent
Hemolysate (2%)5050.9101.8
Bilirubin (20 mg/dL)5049.198.2
Ibuprofen (100 µg/mL)5050.3100.6

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Sample Preparation: Pooled human plasma and urine were used as biological matrices. A known concentration (50 ng/mL) of this compound was spiked into each matrix. Potential interfering substances (hemolysate, bilirubin, ibuprofen) were also added to separate aliquots of the spiked matrices.

  • Assay Procedure: The prepared samples were then analyzed using the same competitive ELISA protocol as described in the cross-reactivity study.

  • Data Analysis: The measured concentration of this compound in each sample was determined from the standard curve. The percent recovery was calculated to assess the impact of the matrix and potential interferents.

Comparative Performance with GC-MS

While the competitive ELISA offers a high-throughput and cost-effective solution, Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold-standard confirmatory method due to its high specificity and selectivity.

Table 3: Comparison of Assay Performance Characteristics

ParameterCompetitive ELISAGas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good; minor cross-reactivity with PhentermineExcellent; based on mass-to-charge ratio and retention time
Selectivity Good; minimal interference from common matrix componentsExcellent; highly resistant to matrix effects
Limit of Detection (LOD) ~2 ng/mL~0.5 ng/mL
Dynamic Range 5 - 200 ng/mL1 - 500 ng/mL
Throughput High (96-well plate format)Low (sequential sample analysis)
Cost per Sample LowHigh
Expertise Required ModerateHigh

Visualized Workflows and Concepts

The following diagrams illustrate the experimental workflow for assessing specificity and selectivity, and the conceptual relationship between these parameters.

G cluster_0 Specificity Assessment (Cross-Reactivity) cluster_1 Selectivity Assessment (Interference) cluster_2 A Prepare Standards (Analyte & Structurally Similar Compounds) B Perform Competitive ELISA A->B C Generate Dose-Response Curves B->C D Calculate IC50 Values C->D E Determine % Cross-Reactivity D->E K Final Assay Validation Report E->K F Spike Analyte into Different Matrices (e.g., Plasma, Urine) G Add Potential Interfering Substances F->G H Perform Competitive ELISA G->H I Measure Analyte Concentration H->I J Calculate % Recovery I->J J->K

Caption: Experimental workflow for specificity and selectivity assessment.

G cluster_0 Specificity cluster_1 Selectivity Assay Analytical Assay Analyte Target Analyte (this compound) Analyte->Assay High Affinity CrossReactant Structurally Similar Compound (e.g., Phentermine) CrossReactant->Assay Low to No Affinity Matrix Sample Matrix Components (e.g., Endogenous substances, other drugs) Matrix->Assay No Interference

A Comparative Guide to Linearity and Range Determination for Analytical Methods of 2-Methyl-2-phenylpropan-1-amine and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of linearity and range for 2-Methyl-2-phenylpropan-1-amine and its structurally related compounds. Due to the limited availability of specific validation data for this compound, this document leverages experimental data from its structural isomer, phentermine (2-methyl-1-phenylpropan-2-amine), and other related aromatic amines to provide a robust framework for analytical method development and validation. The presented data and protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a practical guide for establishing the linearity and range of analytical methods for this class of compounds.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical and depends on factors such as required sensitivity, selectivity, and the sample matrix. The following tables summarize the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS methods based on data from structurally similar amines.

Table 1: HPLC-UV Method Performance

ParameterPerformance
Linearity (r²) > 0.999
Range 50 - 150 µg/mL
Limit of Detection (LOD) 0.46 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Table 2: LC-MS/MS Method Performance

ParameterPerformance
Linearity (r²) > 0.995
Range 50 - 15,000 ng/mL[1]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantitation (LOQ) 1.0 - 3.5 ng/mL[1]

Table 3: GC-MS Method Performance

ParameterPerformance
Linearity (r²) > 0.99
Range 1 - 1000 ng/mL (typical)
Limit of Detection (LOD) 0.9 - 50 pg/L (for various aromatic amines)[2]
Limit of Quantitation (LOQ) 23 - 94 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analyte and matrix of interest.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the target analyte in bulk drug substances and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically employed.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the analyte's chromophore (e.g., 210-220 nm).

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable diluent (e.g., mobile phase).

    • Prepare working standard solutions by diluting the stock solution to various concentrations to construct a calibration curve.

    • For drug products, a suitable extraction procedure may be required to isolate the analyte from the formulation matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of the target analyte in complex biological matrices such as urine or plasma.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation (Dilute and Shoot for Urine):

    • A simple "dilute and shoot" method can be employed where a small aliquot (e.g., 5 µL) of the urine sample is diluted before injection into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents, often containing a modifier like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for amines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amines, derivatization is often required to improve chromatographic properties and sensitivity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • The analyte is extracted from the sample matrix using a suitable solvent.

    • The extracted analyte is then derivatized to make it more volatile and thermally stable. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for determining the linearity and range of an analytical method, and the logical relationship in selecting an appropriate analytical technique.

analytical_method_validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_determination Determination prep_standards Prepare Standard Solutions (Minimum 5 Concentration Levels) instrument_analysis Instrumental Analysis prep_standards->instrument_analysis define_range Define Expected Analytical Range define_range->prep_standards record_response Record Instrument Response (e.g., Peak Area) instrument_analysis->record_response plot_curve Plot Calibration Curve (Response vs. Concentration) record_response->plot_curve regression Perform Linear Regression plot_curve->regression assess_linearity Assess Linearity (Check r² ≥ 0.99) regression->assess_linearity determine_range Determine Linear Range assess_linearity->determine_range report_results Report Results determine_range->report_results

Caption: General workflow for linearity and range determination.

analytical_method_selection cluster_methods Available Analytical Methods cluster_criteria Selection Criteria cluster_outcomes Method Choice start Define Analytical Need (Analyte, Matrix, Sensitivity) sensitivity High Sensitivity Required? start->sensitivity hplc_uv HPLC-UV choose_hplc Choose HPLC-UV (Routine QC) hplc_uv->choose_hplc lc_msms LC-MS/MS choose_lcms Choose LC-MS/MS (Bioanalysis) lc_msms->choose_lcms gc_ms GC-MS choose_gcms Choose GC-MS (with Derivatization) gc_ms->choose_gcms sensitivity->hplc_uv No matrix Complex Matrix? sensitivity->matrix Yes matrix->lc_msms Yes volatility Volatile/Thermally Stable Analyte? matrix->volatility No volatility->hplc_uv No volatility->gc_ms Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Robustness Testing of an Analytical Procedure for 2-Methyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive overview of the robustness testing of a hypothetical high-performance liquid chromatography (HPLC) method for the quantification of 2-Methyl-2-phenylpropan-1-amine. The content is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and visualizations to illustrate the reliability of the analytical procedure under various conditions.

Introduction

This compound is a primary amine with potential applications in pharmaceutical development. A reliable analytical method is crucial for its quantification in drug substance and drug product. Robustness testing is a key component of method validation, demonstrating the analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[1] This guide outlines a plausible reversed-phase HPLC (RP-HPLC) method and a detailed protocol for its robustness evaluation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Hypothetical Analytical Procedure

Given that this compound is a basic compound, an RP-HPLC method with a C18 column and a mobile phase with a controlled pH is a suitable approach. A non-polar stationary phase like C18 is appropriate for the separation of basic compounds in reversed-phase mode.[3]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer. The pH of the mobile phase should be maintained to ensure consistent ionization of the basic analyte.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (based on the phenyl group chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and further diluted to a working concentration of 100 µg/mL.

Robustness Testing Protocol

The robustness of the analytical method is evaluated by intentionally varying critical method parameters and observing the effect on the analytical results. The parameters selected for this study are based on ICH guidelines and common HPLC practices.[5][6]

3.1. Experimental Workflow

The following diagram illustrates the logical flow of the robustness testing procedure.

Robustness_Testing_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Standard Solution of this compound B Prepare Mobile Phases (Nominal and Varied Compositions) C Set Up HPLC System with Nominal Conditions A->C B->C D Perform System Suitability Test C->D E Inject Standard under Nominal Conditions (Control) D->E F Systematically Vary One Parameter at a Time E->F G Inject Standard under Each Varied Condition F->G H Record Chromatographic Data (Retention Time, Peak Area, Tailing Factor) G->H I Compare Results from Varied Conditions to Nominal Conditions H->I J Calculate %RSD and Difference I->J K Evaluate if Results are within Acceptance Criteria J->K L Conclude on Method Robustness K->L

Figure 1: Workflow for Robustness Testing of the Analytical Procedure.

3.2. Detailed Experimental Steps

  • Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 100 µg/mL in the mobile phase (nominal composition).

  • System Suitability: Before commencing the robustness study, perform a system suitability test under the nominal conditions to ensure the chromatographic system is performing adequately. The acceptance criteria for system suitability are typically a tailing factor of ≤ 2.0 and a relative standard deviation (%RSD) for replicate injections of ≤ 2.0%.

  • Nominal Condition Analysis: Inject the standard solution in triplicate under the nominal analytical conditions and record the retention time, peak area, and tailing factor.

  • Parameter Variation: Vary the following parameters one at a time, while keeping the others at their nominal levels:

    • Flow Rate: ± 0.2 mL/min (0.8 mL/min and 1.2 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition (Organic Solvent): ± 2% absolute (e.g., if nominal is 40% acetonitrile, test 38% and 42%).

    • Mobile Phase pH: ± 0.2 units.

  • Analysis under Varied Conditions: For each variation, inject the standard solution in triplicate and record the retention time, peak area, and tailing factor.

  • Data Evaluation: Compare the results obtained from the varied conditions with those from the nominal conditions. Calculate the percentage relative standard deviation (%RSD) for the system suitability parameters across all tested conditions.

Results and Discussion

The results of the robustness study are summarized in the table below. The acceptance criteria for robustness are that the system suitability parameters (retention time, peak area, and tailing factor) should not be significantly affected by the variations in the method parameters.

Table 1: Robustness Testing Results for the Analytical Procedure of this compound

Parameter VariedVariationRetention Time (min)Peak AreaTailing FactorSystem Suitability
Nominal Condition - 5.21 1254321 1.12 Pass
Flow Rate (mL/min) 0.86.5215678901.15Pass
1.24.3510452671.10Pass
Column Temperature (°C) 255.4512589011.13Pass
355.0112498761.11Pass
Mobile Phase (Acetonitrile %) 38%5.6812601231.14Pass
42%4.8912487651.11Pass
Mobile Phase pH pH - 0.25.3512534561.18Pass
pH + 0.25.0912556781.09Pass
Overall %RSD 1.8% 0.5% 2.5%

The data presented in Table 1 indicates that the deliberate variations in the tested parameters did not lead to significant changes in the retention time, peak area, or tailing factor of the analyte peak. The overall relative standard deviation for the key chromatographic parameters across all conditions remained within acceptable limits. This demonstrates that the analytical method is robust and reliable for the intended purpose of quantifying this compound.

Conclusion

The hypothetical reversed-phase HPLC method for the analysis of this compound has been shown to be robust. The method's performance remains consistent despite small, deliberate variations in flow rate, column temperature, mobile phase composition, and pH. This robustness ensures that the method will provide reliable and reproducible results when transferred between different laboratories, instruments, and analysts. The established system suitability parameters will serve as a quality control measure to ensure the validity of the analytical procedure during routine use.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-2-phenylpropan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for 2-Methyl-2-phenylpropan-1-amine, a compound that requires careful handling due to its hazardous properties. The following information is intended for researchers, scientists, and drug development professionals to facilitate safe and compliant laboratory operations.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, primarily noted for causing serious eye damage[1][2]. Therefore, strict adherence to safety protocols is mandatory during its handling and disposal. All procedures should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.

Hazard Classification & Disposal Information Reference
Primary Hazard Causes serious eye damage[1][2]
GHS Pictogram Danger
Hazard Statement H318: Causes serious eye damage[2]
Recommended Disposal Method Incineration is the preferred method[3]
Regulatory Compliance Disposal must be in compliance with federal, state, and local environmental control regulations[3]
Containerization Use compatible, tightly sealed, and clearly labeled containers[4][5]
Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory neutralization or degradation protocols are not widely established for this specific compound and are not recommended. Attempting such procedures without a validated protocol could lead to uncontrolled reactions or the generation of other hazardous byproducts.

1. Segregation and Waste Accumulation:

  • Isolate waste containing this compound from other waste streams to prevent hazardous reactions[4].

  • Collect the waste in a designated, compatible, and sealable hazardous waste container. Ensure the container is in good condition and made of a material that does not react with amines[4][5].

2. Labeling:

  • Clearly label the container with the words "Hazardous Waste"[5][6].

  • The label must also include the full chemical name, "this compound," and any other components in the waste mixture with their approximate percentages[5].

3. Storage:

  • Store the sealed container in a designated and secure Satellite Accumulation Area (SAA)[5][6].

  • The storage area should be cool, well-ventilated, and away from incompatible materials such as acids and oxidizing agents[4].

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup[4][7].

  • Provide them with accurate information about the waste contents.

5. Emergency Preparedness:

  • Ensure that spill containment materials, such as absorbent pads, are readily available[4].

  • All personnel handling the waste must be trained in spill response procedures[4]. In case of a spill, evacuate the area and follow your institution's emergency protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Compatible, and Sealed Hazardous Waste Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' collect->label store Store in a Secure Satellite Accumulation Area label->store contact Contact Institutional EHS for Waste Pickup store->contact end_node End: Proper & Compliant Disposal contact->end_node

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.